3-tert-Butylsulfanyl-pyridine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-tert-butylsulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCFYNBUBXWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401015 | |
| Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178811-40-0 | |
| Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a chemical intermediate relevant in medicinal chemistry. The data presented is compiled from publicly available safety data sheets and chemical supplier information.
Chemical Identity and Structure
This compound is a substituted pyridine derivative. Its structural information and key identifiers are crucial for accurate documentation and research.
-
IUPAC Name: 3-(tert-butylthio)pyridine-2-carbonitrile
-
Synonyms: 3-TERT-BUTYLTHIO-2-CYANOPYRIDINE, 3-(TERT-BUTYLTHIO)PICOLINONITRILE, 3-[(1,1-DiMethylethyl)thio]-2-pyridinecarbonitrile[1]
-
InChI Key: VOYCFYNBUBXWDL-UHFFFAOYSA-N
-
SMILES: CC(C)(C)Sc1cccnc1C#N
Physicochemical Properties
The quantitative physical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification, and storage.
| Property | Value | Source(s) |
| Molecular Weight | 192.28 g/mol | [1][2] |
| Physical State | Yellow Oil / Solid | [2] |
| Melting Point | 38.3 - 38.6 °C | [1][2] |
| Boiling Point | 322.7 °C at 760 mmHg | [2] |
| Density | 1.11 g/cm³ | [2] |
| Flash Point | 149 °C | [2] |
| Vapor Pressure | 0.000274 mmHg at 25 °C | [2] |
Solubility: The compound is reported to be soluble in dichloromethane and ethyl acetate[2].
Experimental Protocols
Detailed experimental protocols for the specific synthesis or analysis of this compound are not available in the reviewed literature. The compound is primarily referenced as an intermediate in the synthesis of more complex molecules. For instance, synthesis of related pyridine-carbonitrile structures has been described in the context of creating electron-transporting materials, which involved multi-step reactions starting from precursors like 4-bromobenzaldehyde[3].
Biological Relevance and Signaling Pathways
While this compound itself is not reported to be a bioactive agent, its structural motif is a key component of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). One such derivative, AM103 (GSK2190914), incorporates this moiety and has been investigated for the treatment of inflammatory conditions like asthma[4][5][6].
FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The mechanism involves FLAP binding to arachidonic acid and presenting it to the 5-lipoxygenase (5-LO) enzyme. Inhibition of FLAP effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).
The logical relationship in this pathway and the point of inhibition are illustrated in the diagram below.
Safety and Handling
Based on available safety information, this compound should be handled with care in a laboratory setting.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Storage Class: 11 (Combustible Solids)
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety protocols, consult the full Safety Data Sheet (SDS) from the supplier[2].
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. While specific experimental and biological data for this compound are limited in publicly accessible literature, this document compiles available information and presents a theoretical framework for its synthesis and characterization based on established chemical principles and data for related compounds.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds and approved drugs, making its derivatives of interest in medicinal chemistry and drug discovery.[1] The presence of a cyano group and a tert-butylsulfanyl substituent at positions 2 and 3, respectively, offers unique electronic and steric properties that could influence its biological activity and pharmacokinetic profile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(tert-butylsulfanyl)pyridine-2-carbonitrile | [2] |
| Synonyms | 3-tert-Butylthio-2-cyanopyridine, 3-(tert-Butylthio)picolinonitrile | [2] |
| CAS Number | 178811-40-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂S | [2][3] |
| Molecular Weight | 192.28 g/mol | [2][3] |
| Physical State | Solid / Oil (Conflicting reports) | [3] |
| Color | Yellow | [3] |
| Melting Point | 38.3 - 38.6 °C | [3] |
| Boiling Point | 322.7 °C at 760 mmHg | [3] |
| Density | 1.11 g/cm³ | [3] |
| Solubility | Dichloromethane, Ethyl Acetate | [3] |
| Flash Point | 149 °C | [3] |
| Vapor Pressure | 0.000274 mmHg at 25 °C | [3] |
| SMILES String | CC(C)(C)Sc1cccnc1C#N | |
| InChI Key | VOYCFYNBUBXWDL-UHFFFAOYSA-N |
Proposed Synthesis
Proposed Experimental Protocol
Reaction: Nucleophilic aromatic substitution of 3-bromo-pyridine-2-carbonitrile with sodium tert-butylthiolate.
Materials:
-
3-bromo-pyridine-2-carbonitrile
-
2-Methyl-2-propanethiol (tert-butylthiol)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-methyl-2-propanethiol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium thiolate.
-
Add a solution of 3-bromo-pyridine-2-carbonitrile (1.0 equivalent) in anhydrous DMF to the thiolate solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data are not available, the following are predictions based on the chemical structure.
-
¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.3-1.6 ppm. The three protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns consistent with a 2,3-disubstituted pyridine.
-
¹³C NMR: The spectrum would show signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The six carbons of the pyridine ring (including the cyano-substituted carbon) would have distinct chemical shifts, with the carbon attached to the sulfur atom being significantly influenced. The nitrile carbon would also have a characteristic signal.
-
IR Spectroscopy: A sharp, medium-intensity peak characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations for the pyridine ring, would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 192.28. Fragmentation patterns would likely involve the loss of the tert-butyl group.
Biological Activity and Potential Applications
There is no specific information in the public domain regarding the biological activity of this compound. However, the pyridine scaffold is a key component in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5] Derivatives of 2-amino-3-cyanopyridine have been investigated as carbonic anhydrase inhibitors.[6]
Given the diverse biological roles of substituted pyridines, this compound could be a valuable candidate for screening in various drug discovery programs. Its unique substitution pattern may lead to novel interactions with biological targets. Further research is required to elucidate any potential therapeutic applications.
Safety Information
Safety data sheets indicate that this compound is harmful if swallowed.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Table 2: Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
Conclusion
This compound is a chemical compound with well-defined physical properties but limited publicly available information regarding its synthesis, spectroscopic characterization, and biological activity. This guide has provided a summary of the known data and a proposed synthetic route to facilitate further research. The pyridine core suggests potential for biological activity, making this compound an interesting subject for future investigation in medicinal chemistry and drug development. Experimental validation of the proposed synthesis and comprehensive biological screening are necessary next steps to unlock the full potential of this molecule.
References
- 1. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile (CAS 178811-40-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. Extensive searches of scientific literature and patent databases did not yield detailed experimental protocols for its synthesis, specific biological activity data, or its involvement in defined signaling pathways. The information presented is based on data from chemical suppliers and general knowledge of related chemical structures.
Core Compound Identification and Properties
This compound is a heterocyclic organic compound incorporating a pyridine ring substituted with a tert-butylsulfanyl group and a nitrile group. Its unique structural features make it a potential building block in medicinal chemistry and materials science.
| Property | Value | Reference(s) |
| CAS Number | 178811-40-0 | |
| Molecular Formula | C₁₀H₁₂N₂S | |
| Molecular Weight | 192.28 g/mol | |
| Physical State | Solid or Oil | |
| Melting Point | 38.3-38.6 °C | |
| Boiling Point | 322.7 °C at 760 mmHg | |
| Density | 1.11 g/cm³ | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate |
Chemical Structure and Physicochemical Data
The structure of this compound is characterized by a pyridine core, which is known to be a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and other molecular interactions. The presence of a nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups. The bulky tert-butylsulfanyl group can influence the compound's lipophilicity and steric profile.
Structural Diagram:
An In-depth Technical Guide to the Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a key intermediate in the development of pharmacologically active molecules. This document details the most plausible synthetic methodology, presents relevant chemical data in a structured format, and includes a detailed experimental protocol.
Introduction
This compound, with the chemical formula C₁₀H₁₂N₂S, is a substituted pyridine derivative. Its structural features, particularly the presence of a nitrile group and a bulky tert-butylthio substituent, make it a valuable building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, which are under investigation for the treatment of inflammatory diseases. This guide focuses on the chemical synthesis of this compound, providing a robust protocol for its preparation in a laboratory setting.
Synthetic Pathway
The most direct and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in heterocyclic chemistry is particularly effective for pyridines activated by electron-withdrawing groups, such as the nitrile group at the 2-position.
The proposed synthetic pathway involves the reaction of a 3-halopyridine-2-carbonitrile with a tert-butylthiolate nucleophile. The halogen at the 3-position acts as a leaving group, which is displaced by the sulfur nucleophile. The tert-butylthiolate is typically generated in situ from 2-methyl-2-propanethiol (tert-butyl mercaptan) and a suitable base.
Figure 1: Proposed synthetic pathway for this compound via SNAr.
Data Presentation
This section summarizes the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | 138.56 | Solid | 83-84 | Not available |
| 2-Methyl-2-propanethiol | C₄H₁₀S | 90.19 | Liquid | -0.5 | 62-64 |
| This compound | C₁₀H₁₂N₂S | 192.28 | Solid | 38.3-38.6[1] | 322.7 at 760 mmHg[1] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on the principles of nucleophilic aromatic substitution. This procedure is adapted from general methods for similar transformations on the pyridine ring.
4.1. Materials and Reagents
-
3-Chloropyridine-2-carbonitrile
-
2-Methyl-2-propanethiol (tert-butyl mercaptan)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
4.3. Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath.
-
Formation of the Nucleophile: Carefully add sodium hydride (1.2 equivalents) to the cooled DMF with stirring. To this suspension, add 2-methyl-2-propanethiol (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium tert-butylthiolate.
-
Nucleophilic Aromatic Substitution: Dissolve 3-chloropyridine-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction. The provided protocol offers a detailed guide for researchers to produce this valuable intermediate. Careful execution of the experimental steps, particularly maintaining anhydrous and inert conditions during the formation of the nucleophile, is crucial for achieving a good yield and purity of the final product. This technical guide serves as a foundational resource for the synthesis of this and structurally related compounds for applications in drug discovery and development.
References
Spectroscopic data of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
Physicochemical Properties
Basic physical and chemical properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are summarized in Table 1. This data is crucial for handling, storage, and experimental design.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| CAS Number | 178811-40-0 |
| Appearance | Solid |
| Melting Point | 38.3-38.6 °C |
| Boiling Point | 322.7 °C at 760 mmHg |
| Density | 1.11 g/cm³ |
| Solubility | Dichloromethane, Ethyl Acetate |
Spectroscopic Data
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The expected spectral data, based on its chemical structure, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the pyridine ring carbons, the nitrile carbon, and the carbons of the tert-butyl group.
Note: Experimentally obtained NMR data for this specific compound is not publicly available. The expected chemical shifts are based on computational predictions and analysis of similar structures.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2220-2240 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-3000 |
| C=C, C=N (Pyridine ring) | ~1400-1600 |
| C-S | ~600-800 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 192.28. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on common organic chemistry reactions. A potential method involves the nucleophilic aromatic substitution of a suitable pyridine precursor.
Proposed Synthesis of this compound
Reaction: 3-Halo-pyridine-2-carbonitrile with sodium tert-butylthiolate.
Reagents and Materials:
-
3-Bromo-pyridine-2-carbonitrile (or 3-Chloro-pyridine-2-carbonitrile)
-
Sodium tert-butylthiolate (can be prepared in situ from tert-butylthiol and a strong base like sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-pyridine-2-carbonitrile in the chosen anhydrous solvent.
-
Add sodium tert-butylthiolate to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
To further clarify the proposed experimental workflow, a diagram generated using Graphviz is provided below.
Caption: Proposed synthesis workflow for this compound.
Disclaimer: The provided spectroscopic data and experimental protocol are based on chemical principles and data for analogous compounds. Experimental validation is required for confirmation.
An In-depth Technical Guide to the NMR Analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols applicable to its analysis. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on the analysis of its structural features, including the pyridine ring, the tert-butyl group, and the nitrile functional group. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-withdrawing nitrile group and the sulfur substituent. The tert-butyl group should present a characteristic singlet in the aliphatic region of the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.50 - 7.70 | dd | J = 8.0, 4.0 |
| H-5 | 7.20 - 7.40 | dd | J = 8.0, 1.0 |
| H-6 | 8.50 - 8.70 | dd | J = 4.0, 1.0 |
| -C(CH₃)₃ | 1.40 - 1.60 | s | - |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 120 |
| C-3 | 145 - 150 |
| C-4 | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 150 - 155 |
| -C≡N | 117 - 122 |
| -S-C (CH₃)₃ | 45 - 50 |
| -S-C(C H₃)₃ | 30 - 35 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and NMR analysis of this compound.
2.1 Synthesis of this compound
A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable starting material, such as 3-halo-pyridine-2-carbonitrile, with sodium tert-butylthiolate.
-
Materials: 3-chloropyridine-2-carbonitrile, sodium tert-butylthiolate, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium tert-butylthiolate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.2 NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans are commonly used.
-
Perform additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the complete assignment of proton and carbon signals.
-
Structural Elucidation Workflow
The following diagram illustrates a logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for Synthesis, NMR Analysis, and Structural Confirmation.
Key Signaling Pathway Analysis (Hypothetical)
While no specific signaling pathways involving this compound have been documented, compounds with similar structural motifs (e.g., substituted pyridines) are often investigated for their potential as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Hypothetical Kinase Inhibition Pathway.
An In-depth Technical Guide to the Mass Spectrometry of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a compound of interest in medicinal chemistry and drug discovery. This document outlines potential fragmentation patterns, experimental protocols for analysis, and visual workflows to aid in the characterization of this and structurally similar molecules.
Molecular Profile
This compound has the following key properties:
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) that could be observed in an EI mass spectrum.
| Predicted Ion | m/z (amu) | Structure | Notes |
| [M]⁺ | 192.28 | C₁₀H₁₂N₂S⁺ | Molecular Ion |
| [M - CH₃]⁺ | 177.25 | C₉H₉N₂S⁺ | Loss of a methyl radical from the tert-butyl group. |
| [M - C₄H₉]⁺ | 135.04 | C₆H₃N₂S⁺ | Loss of the tert-butyl radical, a common fragmentation for tert-butyl containing compounds. This is often a stable and prominent fragment. |
| [C₄H₉]⁺ | 57.11 | C₄H₉⁺ | tert-Butyl carbocation, a very common and stable fragment. |
| [C₅H₄N-CN]⁺ | 104.04 | C₆H₄N₂⁺ | Pyridine-2-carbonitrile cation radical, resulting from cleavage of the C-S bond. |
Hypothetical Fragmentation Pathway
The fragmentation of this compound under Electron Ionization (EI) is expected to initiate with the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentation would likely proceed through characteristic pathways for tert-butyl thioethers and aromatic nitriles.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Experimental Protocol: Mass Spectrometry Analysis
The following protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-450.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Acquisition and Analysis:
- Acquire data in full scan mode.
- Process the data using the instrument's software (e.g., Agilent MassHunter).
- Identify the peak corresponding to this compound based on its retention time.
- Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern.
General Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a small molecule like this compound using mass spectrometry.
References
Nucleophilic Addition and Hydrolysis to Carboxamides and Carboxylic Acids
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Pyridine-2-carbonitriles
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the nitrile group in pyridine-2-carbonitriles (also known as 2-cyanopyridines). The inherent electronic properties of this scaffold make it a versatile and crucial intermediate in the synthesis of a diverse range of heterocyclic compounds for applications in medicinal chemistry, agrochemicals, and materials science.[1]
The reactivity of pyridine-2-carbonitrile is primarily dictated by the electrophilic nature of the nitrile carbon. This electrophilicity is a result of the strong electron-withdrawing effect of the nitrile nitrogen, a characteristic that is significantly amplified by the adjacent electron-deficient pyridine ring.[1][2] This activation renders the nitrile group susceptible to a variety of transformations, including nucleophilic additions, reductions, and cycloadditions.
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation typically proceeds under acidic or basic conditions through a pyridine-2-carboxamide intermediate.[2][3][4][5] Base-catalyzed hydrolysis is particularly common, initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3][5]
Reaction Mechanism: Base-Catalyzed Hydrolysis
The mechanism involves the initial formation of an iminate anion, which tautomerizes to an amide. Under forcing conditions, this amide can be further hydrolyzed to the corresponding carboxylate, which is then protonated to yield the carboxylic acid.
References
The Tert-Butylthio Group: A Key Modulator in Pyridine-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The strategic functionalization of the pyridine ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various substituents employed, the tert-butylthio group (–S–C(CH₃)₃) has emerged as a significant modulator, imparting unique characteristics to pyridine derivatives that have been exploited in diverse therapeutic areas. This technical guide provides a comprehensive overview of the role of the tert-butylthio group in pyridine derivatives, covering their synthesis, physicochemical impact, and multifaceted biological activities.
Synthesis of Tert-Butylthio Pyridine Derivatives
The most prevalent method for synthesizing tert-butylthio pyridine derivatives is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide (commonly chloro- or bromo-) from an electron-deficient pyridine ring by a sulfur-based nucleophile. The pyridine ring's inherent electron deficiency, particularly at the 2- and 4-positions, facilitates this attack.[2][3]
The reaction is generally carried out by treating a halopyridine with a tert-butylthiolate salt, such as sodium or potassium tert-butylthiolate. These reactions may require elevated temperatures and are often conducted in polar aprotic solvents like DMF or DMSO to ensure solubility of the reagents and facilitate the substitution process.[4]
Experimental Protocols
Representative Protocol: Synthesis of 2-(tert-butylthio)pyridine via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of 2-(tert-butylthio)pyridine from 2-chloropyridine and sodium tert-butylthiolate, based on established SNAr principles.[4]
Materials:
-
2-Chloropyridine
-
Sodium tert-butylthiolate (NaStBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium tert-butylthiolate (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the thiolate. Stir the mixture until a homogenous solution is formed.
-
Substrate Addition: Add 2-chloropyridine (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-(tert-butylthio)pyridine.
Physicochemical Properties and Their Implications
The introduction of a tert-butylthio group significantly alters the physicochemical profile of the parent pyridine molecule. These changes are crucial for modulating drug-like properties such as solubility, lipophilicity, metabolic stability, and target engagement.
-
Lipophilicity: The tert-butyl group is large and nonpolar, leading to a substantial increase in the lipophilicity (logP) of the molecule. This can enhance membrane permeability and improve oral absorption, but excessive lipophilicity may also lead to poor solubility and increased off-target effects.
-
Steric Hindrance: The bulky nature of the tert-butyl group provides considerable steric hindrance. This can be strategically used to control the molecule's conformation, prevent unwanted metabolic reactions at adjacent sites, and enhance selectivity by preventing binding to off-targets with smaller binding pockets.
-
Electronic Effects: The sulfur atom of the thioether is a weak electron-donating group through resonance but can also exhibit inductive electron-withdrawing effects. This can subtly modulate the electron density of the pyridine ring, influencing its pKa and ability to form hydrogen bonds.
-
Metabolic Handle: The thioether linkage can be a site for metabolism, specifically oxidation to the corresponding sulfoxide and sulfone. These metabolites often have different polarity and activity profiles, which can be designed into a prodrug strategy or, conversely, may represent a metabolic liability.
Table 1: Physicochemical Properties of Selected Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| Pyridine | C₅H₅N | 79.10 | 115.5 | 5.19 |
| 3-(tert-butylthio)pyridine[5] | C₉H₁₃NS | 167.27 | 50 (at 0.18 Torr) | 4.04 |
| 4-tert-Butylpyridine[6] | C₉H₁₃N | 135.21 | 196-197 | 5.99 |
| 4-tert-Butyl-3-(tert-butylthio)pyridine[7] | C₁₃H₂₁NS | 223.38 | Not Available | Not Available |
Data sourced from PubChem and other chemical databases.[5][6][7]
Biological Activities and Therapeutic Applications
Pyridine derivatives bearing a tert-butylthio or related thioalkyl group have demonstrated a wide spectrum of biological activities, highlighting their potential in various therapeutic areas.
Psychotropic and Neurotropic Activities
Recent studies have highlighted the potential of thioalkyl pyridine derivatives as agents targeting the central nervous system. These compounds have shown promising anticonvulsant, sedative, and anxiolytic properties.
Notably, certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have demonstrated significant anxiolytic activity, in some cases reported to be approximately four times more potent than the benchmark drug diazepam. These compounds were also found to exhibit low toxicity and did not induce muscle relaxation at the studied doses, suggesting a favorable safety profile.
Table 2: Anxiolytic Activity of Selected Thioalkyl Pyridine Derivatives
| Compound Class | Observation | Reference Compound |
| 6-amino-2-thioalkyl-4-phenylnicotinate derivatives | Significant anxiolytic activity, ~4x more potent than Diazepam. | Diazepam |
| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | Anxiolytic activity ~2x greater than Diazepam. | Diazepam |
Data is qualitative based on comparative statements in the cited literature.
Enzyme Inhibition
The tert-butylthio pyridine scaffold has been explored for its ability to inhibit various enzymes implicated in disease.
-
Hydrogen Sulfide (H₂S) Synthesizing Enzymes: A library of pyridine derivatives was screened against human H₂S-synthesizing enzymes (CBS, CSE, and MST).[4] While most derivatives were inactive, two compounds sharing a similar scaffold demonstrated weak inhibitory activity against both cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), indicating that the pyridine core could serve as a starting point for developing more potent inhibitors.[4]
Table 3: Inhibition of H₂S-Synthesizing Enzymes by Pyridine Derivatives
| Compound ID | Concentration | % Inhibition of tCBS | % Inhibition of CSE |
| C30 | 1 mM | ~50% | ~40% |
| C31 | 0.5 mM | ~40% | ~60% |
Data sourced from Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes.[4]
-
Carbonic Anhydrase (CA) Inhibition: Pyridine-3-sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrase isoforms, some of which are associated with cancer (hCA IX and XII). The addition of various "tail" moieties to this scaffold allows for modulation of potency and selectivity. While not always featuring a tert-butylthio group specifically, the structure-activity relationship studies in this class underscore the importance of substitution on the pyridine ring for achieving high affinity and isoform selectivity.
Anti-inflammatory Activity
Pyridine derivatives have also been investigated for their anti-inflammatory properties. A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamides were synthesized and evaluated for their ability to inhibit the production of inflammatory mediators in LPS-induced macrophage cells. Several compounds showed significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE₂), with the most potent compounds (8d and 9k) exhibiting over 80% PGE₂ inhibition at a 10 μM concentration. Furthermore, compound 9k demonstrated concentration-dependent inhibition of the pro-inflammatory cytokines IL-6 and TNF-α.
Table 4: Anti-inflammatory Activity of Pyrazole-Pyridine Derivatives
| Compound ID | % Inhibition of NO (at 10 µM) | % Inhibition of PGE₂ (at 10 µM) | % Inhibition of IL-6 (at 10 µM) | % Inhibition of TNF-α (at 10 µM) |
| 8d | 30% | >80% | Not Reported | Not Reported |
| 9d | 27% | Not Reported | Not Reported | Not Reported |
| 9k | 24% | >80% | >60% | >60% |
Data sourced from Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives...
Receptor Modulation
The versatility of the substituted pyridine scaffold extends to the modulation of various cell surface and nuclear receptors.
-
Sphingosine-1-phosphate receptor 1 (S1P₁) Agonists: Extensive structure-activity relationship (SAR) studies on pyridine derivatives led to the discovery of potent and selective S1P₁ agonists. One such 1,3-thiazole derivative (24c) containing a substituted pyridine moiety exhibited an EC₅₀ value of 3.4 nM for human S1P₁ with over 5800-fold selectivity against the S1P₃ subtype, which is associated with cardiovascular side effects.
-
Other Receptors: Pyridine derivatives have been identified as modulators for a range of other important drug targets, including cannabinoid receptors (CB1), metabotropic glutamate receptors (mGluR1), and nicotinic receptors, highlighting the broad applicability of this chemical class in drug discovery.
Mandatory Visualizations
Caption: General workflow for synthesizing tert-butylthio pyridines via SNAr.
Caption: Modulation of a GPCR signaling pathway by a pyridine derivative agonist.
Caption: Key factors influencing the biological activity of substituted pyridines.
Conclusion
The tert-butylthio group serves as a powerful and versatile substituent in the design of novel pyridine-based therapeutic agents. Its introduction provides a key handle to modulate critical physicochemical properties, including lipophilicity and steric bulk, which in turn govern the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. As demonstrated, this strategic modification has led to the development of compounds with a wide array of biological activities, from potent CNS modulators and enzyme inhibitors to highly selective receptor agonists. The straightforward synthesis, typically via nucleophilic aromatic substitution, further enhances the appeal of this scaffold. Future research will undoubtedly continue to leverage the unique properties of the tert-butylthio group to refine existing drug candidates and explore new therapeutic applications for this privileged class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive analysis of the solubility of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile (CAS: 178811-40-0). Due to the limited availability of quantitative solubility data in public literature, this guide offers a predictive analysis based on the compound's molecular structure, summarizes known qualitative data, and provides detailed experimental protocols for researchers to determine precise solubility values. This document is intended to serve as a foundational resource for professionals in drug development and chemical research.
Introduction and Predictive Solubility Analysis
This compound is a heterocyclic compound featuring a pyridine ring substituted with a polar nitrile group and a bulky, non-polar tert-butylsulfanyl group. This distinct combination of functional groups dictates its solubility profile, creating a molecule with amphipathic characteristics.
-
Pyridine Ring and Nitrile Group : The nitrogen atom in the pyridine ring and the cyano group (-C≡N) introduce polarity. The pyridine nitrogen can act as a hydrogen bond acceptor, which generally promotes solubility in polar protic solvents[1]. Similarly, the nitrile group is polar and can interact with polar solvents[1][2]. The parent molecule, pyridine-2-carbonitrile, is known to be soluble in water and other polar solvents like alcohol and ether[1][3].
-
tert-Butylsulfanyl Group : The tert-butyl group (-C(CH₃)₃) is large, non-polar, and sterically hindering. This functional group significantly increases the molecule's lipophilicity and is expected to drastically reduce its solubility in aqueous and polar solvents. Compounds with tert-butyl sulfide or disulfide groups are typically insoluble in water[4][5].
Prediction : The presence of the large, hydrophobic tert-butylsulfanyl group is expected to dominate the solubility profile, rendering this compound poorly soluble in water but soluble in non-polar organic solvents. A safety data sheet for the compound confirms its solubility in dichloromethane and ethyl acetate[6].
Logical Framework for Solubility Prediction
The interplay between the compound's functional groups and its expected solubility in different solvent types can be visualized as follows:
Quantitative and Qualitative Solubility Data
While specific quantitative data for the title compound is scarce, a qualitative summary can be compiled from safety data sheets and by referencing structurally related molecules.
Table 1: Solubility Profile of this compound
| Solvent | Solvent Type | Predicted/Known Solubility | Citation |
| Water | Polar Protic | Very Low / Insoluble | - |
| Ethanol | Polar Protic | Low to Medium | - |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium to High | - |
| Dichloromethane (DCM) | Non-Polar | Soluble | [6] |
| Ethyl Acetate | Polar Aprotic | Soluble | [6] |
| Toluene | Non-Polar | High | - |
| Hexane | Non-Polar | High | - |
Table 2: Comparative Solubility of Related Compounds
| Compound | Solvent | Solubility | Citation |
| Pyridine-2-carbonitrile | Water | Soluble | [3] |
| Pyridine-2-carbonitrile | Alcohol, Ether, Benzene | Soluble | [3] |
| Pyridine-2-carbonitrile | Petroleum Ether | Slightly Soluble | [3] |
| tert-Butyl disulfide | Water | Insoluble | [4] |
| Di-tert-butyl Polysulfide | Water | Not Soluble | [5] |
| Di-tert-butyl Polysulfide | Hexane | Soluble | [5] |
Experimental Protocol: Solubility Determination via Shake-Flask Method
The Shake-Flask method is a reliable and widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[7] The following protocol provides a standardized procedure suitable for generating accurate solubility data for this compound.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm pore size)
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved[8].
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C)[8]. Agitate the mixtures for a sufficient period to reach equilibrium, typically 24 to 72 hours[8][9]. The agitation ensures continuous contact between the solid and the solvent[8].
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter appropriate for the solvent[10][11]. This step must be performed carefully to avoid transferring any solid particles[8].
-
Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear saturated solution and dilute it with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification[11][12].
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the key steps in the experimental protocol.
Conclusion
While published quantitative solubility data for this compound is limited, a structural analysis strongly suggests it is a lipophilic compound with poor aqueous solubility but good solubility in non-polar organic solvents like dichloromethane. This guide provides the necessary theoretical framework and a detailed, practical protocol for researchers to precisely determine its solubility in various solvents, facilitating its application in drug discovery and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl disulfide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Di-tert-butyl Polysulfide (TBPS 454) [cpchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on 3-tert-Butylsulfanyl-pyridine-2-carbonitrile: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a key chemical intermediate in the development of novel therapeutics. The document covers essential safety and handling procedures, its physicochemical properties, and its significant role in the synthesis of potent anti-inflammatory agents.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Its physical and chemical characteristics are crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| CAS Number | 178811-40-0 | [1] |
| Appearance | Light yellow solid or oil | [1] |
| Melting Point | 38.3-38.6°C | [1] |
| Boiling Point | 322.7°C at 760 mmHg | [1] |
| Flash Point | 149°C | [1] |
| Density | 1.11 g/cm³ | [1] |
| Vapor Pressure | 0.000274 mmHg at 25°C | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |
| InChI Key | VOYCFYNBUBXWDL-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)Sc1cccnc1C#N |
Safety and Hazard Information
Understanding the potential hazards of this compound is paramount for ensuring laboratory safety. The following table summarizes the key hazard classifications and precautionary statements.
| Hazard Category | Classification and Precautionary Statements | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | [1] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | [1] | |
| Toxicological Data | Acute toxicity (oral): No data available. Skin corrosion/irritation: No data available. Serious eye damage/irritation: No data available. | [1] |
| Ecological Data | Toxicity to fish: No data available. Persistence and degradability: No data available. | [1] |
Handling, Storage, and First Aid
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Keep away from open flames, hot surfaces, and sources of ignition.
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
First Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Following Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Following Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Role in Drug Discovery and Development
This compound is a crucial building block in the synthesis of potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitors.[2] These inhibitors are under investigation for the treatment of inflammatory diseases, particularly asthma.[3][4]
One such advanced molecule synthesized using this intermediate is AM103 (3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid).[2][3] AM103 has demonstrated excellent in vitro and in vivo efficacy in inhibiting leukotriene synthesis.[2]
Signaling Pathway Context: The Leukotriene Synthesis Pathway
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. The synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) with the essential assistance of FLAP. FLAP inhibitors, developed from intermediates like this compound, block this pathway, thereby reducing the production of inflammatory leukotrienes.
Caption: Inhibition of the 5-Lipoxygenase pathway by FLAP inhibitors.
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is well-established. The synthesis of its derivatives, such as AM103, involves multi-step processes that are detailed in medicinal chemistry journals.
A generalized workflow for the utilization of this compound in a research setting is outlined below.
General Experimental Workflow
This diagram illustrates a typical workflow from handling the starting material to the synthesis and analysis of a final product in a drug discovery context.
Caption: A generalized workflow for chemical synthesis using an intermediate.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the synthesis of advanced drug candidates, particularly FLAP inhibitors for inflammatory diseases. While comprehensive toxicological data for the compound itself is limited, its handling requires adherence to standard laboratory safety protocols for hazardous chemicals. Its utility in constructing complex molecular architectures underscores its importance in the field of medicinal chemistry and drug development. Researchers and scientists using this compound should consult the available safety data sheets and relevant literature to ensure safe and effective application in their work.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3-tert-Butylsulfanyl-pyridine-2-carbonitrile material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, physical and chemical properties, and handling guidelines for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile (CAS No: 178811-40-0). The information is compiled for professionals in research and development who may be handling this compound.
Section 1: Chemical and Physical Properties
This compound is a pyridine derivative with a molecular formula of C10H12N2S and a molecular weight of 192.28 g/mol .[1][2] It is identified by the CAS number 178811-40-0.[1][2] The compound is also known by synonyms such as 3-tert-Butylthio-2-cyanopyridine and 3-(tert-Butylthio)picolinonitrile.[3]
Structural Information
| Identifier | Value |
| IUPAC Name | 3-(tert-butylsulfanyl)pyridine-2-carbonitrile |
| SMILES String | CC(C)(C)Sc1cccnc1C#N[2] |
| InChI Key | VOYCFYNBUBXWDL-UHFFFAOYSA-N[2] |
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Physical State | Solid, Oil, Yellow | [1][2] |
| Melting Point | 38.3-38.6°C | [1][3] |
| Boiling Point | 322.7°C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Flash Point | 149°C | [1] |
| Vapor Pressure | 0.000274 mmHg at 25°C | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |
Section 2: Safety and Hazard Information
Comprehensive toxicological and ecological data for this compound is limited.[1] However, the available information indicates that it should be handled with care.
Hazard Classification
The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[2] The GHS07 pictogram, indicating a warning, is associated with this chemical.[2]
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[2] |
| Hazard Codes (R-Phrase) | Xn, Xi; R22 | Harmful if swallowed, Irritant[3] |
Precautionary Measures and Personal Protective Equipment (PPE)
Standard laboratory safety protocols should be strictly followed when handling this compound.
| Precautionary Statement | Code |
| General | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Contact | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
The following diagram outlines the general workflow for handling hazardous chemicals, including recommended personal protective equipment.
Caption: General workflow for safe chemical handling and emergency response.
Section 3: First Aid Measures
In case of exposure, the following first aid measures should be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Skin Contact | No specific data available, general recommendation is to wash with soap and water. |
| Ingestion | No specific data available, seek immediate medical attention. |
Section 4: Stability and Reactivity
Section 5: Storage and Disposal
The compound should be stored in a refrigerator.[3] For disposal, follow local, state, and federal regulations for hazardous waste.
Section 6: Experimental Protocols
Detailed experimental protocols involving this compound are not available in the public domain based on the conducted search. Researchers should develop specific protocols based on the intended application, incorporating the safety and handling information provided in this guide.
The following diagram illustrates a logical relationship for protocol development concerning this chemical.
Caption: Logical steps for developing an experimental protocol.
Section 7: Toxicological and Ecological Information
As of the latest available data, specific studies on the acute toxicity (other than oral), skin corrosion/irritation, serious eye damage/irritation, and ecological effects (such as toxicity to fish) have not been reported.[1] Therefore, the environmental impact and full toxicological profile of this compound are not yet determined.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should consult the original SDS from the supplier for the most current and complete information. All personnel handling this chemical should be adequately trained in laboratory safety procedures.
References
Methodological & Application
Experimental protocol for using 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
Application Notes for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
Introduction
This compound is a heterocyclic organic compound that has gained interest in medicinal chemistry and drug discovery. While not extensively studied as an independent agent, it serves as a crucial structural component in the development of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Consequently, inhibitors of FLAP that incorporate the this compound moiety are under investigation for the treatment of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3][4]
Mechanism of Action: Targeting the Leukotriene Pathway
The biological activity of compounds containing the this compound scaffold is primarily attributed to their ability to inhibit the 5-lipoxygenase (5-LO) pathway. This pathway is responsible for the conversion of arachidonic acid into leukotrienes.[5][6] FLAP, an integral nuclear membrane protein, plays an essential role by binding arachidonic acid and presenting it to the 5-lipoxygenase enzyme for the subsequent synthesis of Leukotriene A4 (LTA4).[2][7] LTA4 is then further metabolized to Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent pro-inflammatory mediators involved in attracting and activating immune cells, increasing vascular permeability, and causing smooth muscle contraction.[5]
By inhibiting FLAP, compounds such as AM103, which contains the this compound core, prevent the initial step of leukotriene synthesis, leading to a reduction in the production of all downstream leukotrienes.[4] This mechanism provides a therapeutic strategy for mitigating the inflammatory responses characteristic of diseases like asthma.[3]
Therapeutic Potential
The development of FLAP inhibitors is a promising area of research for inflammatory disorders. One of the most well-documented compounds incorporating the this compound structure is 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) .[4] Clinical and preclinical studies have demonstrated that AM103 effectively inhibits the production of LTB4 in human whole blood and shows efficacy in animal models of inflammation.[8] These findings underscore the potential of this class of compounds as therapeutic agents for respiratory and other inflammatory conditions.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of AM103, a representative FLAP inhibitor containing the this compound moiety.
| Compound | Assay | Species | Activity | Reference |
| AM103 | FLAP Binding Assay | - | IC₅₀ = 4.2 nM | [1] |
| AM103 | Human Blood LTB₄ Inhibition | Human | IC₅₀ = 349 nM | [1] |
| AM103 | Rat ex vivo Whole-Blood LTB₄ Inhibition (oral, 1 mg/kg) | Rat | EC₅₀ ≈ 60 nM | [5] |
| AM103 | In vivo Rat Lung LTB₄ Inhibition | Rat | ED₅₀ = 0.8 mg/kg | [5] |
| AM103 | In vivo Rat Lung Cysteinyl Leukotriene Inhibition | Rat | ED₅₀ = 1 mg/kg | [5] |
| AM803 | Ex vivo Rat Whole Blood LTB₄ Inhibition (oral, 1 mg/kg) | Rat | EC₅₀ ≈ 7 nM | [8] |
| AM803 | In vivo Rat Lung LTB₄ Inhibition | Rat | ED₅₀ = 0.12 mg/kg | [8] |
| AM803 | In vivo Rat Lung Cysteinyl Leukotriene Inhibition | Rat | ED₅₀ = 0.37 mg/kg | [8] |
*AM803 is a close structural analog of AM103.
Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from commercially available 3-amino-2-cyanopyridine.
Step 1: Diazotization and Halogenation of 3-Amino-2-cyanopyridine
-
Reaction Setup: In a well-ventilated fume hood, add 3-amino-2-cyanopyridine (1 equivalent) to a solution of hydrobromic acid (48%). Cool the mixture to 0-5°C in an ice-water bath with constant stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled mixture, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1-2 hours, or until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-pyridine-2-carbonitrile.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Nucleophilic Substitution with tert-Butylthiol
-
Reaction Setup: Dissolve the purified 3-bromo-pyridine-2-carbonitrile (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Thiolate Formation: In a separate flask, prepare the sodium salt of tert-butylthiol by adding tert-butylthiol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in the same solvent at 0°C. Stir until hydrogen evolution ceases.
-
Substitution Reaction: Slowly add the solution of 3-bromo-pyridine-2-carbonitrile to the prepared sodium tert-butylthiolate solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require gentle heating (e.g., 50-70°C) to proceed to completion.
-
Work-up: Once the reaction is complete, quench the mixture by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by column chromatography or recrystallization.
Protocol 2: Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood
This protocol details a method to assess the inhibitory activity of this compound (or its derivatives) on LTB4 production in human whole blood.
Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulant: heparin)
-
Test compound (this compound or derivative) dissolved in DMSO
-
Calcium ionophore A23187 (stimulant)
-
Phosphate-buffered saline (PBS)
-
Methanol (for protein precipitation)
-
LTB4 ELISA kit
-
96-well plates
-
Centrifuge
Procedure:
-
Blood Collection: Collect fresh human blood from healthy volunteers into heparin-containing tubes.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxic effects.
-
Incubation: Aliquot 500 µL of whole blood into 1.5 mL microcentrifuge tubes. Add 5 µL of the test compound dilutions (or vehicle control - DMSO in PBS) to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Add 10 µL of calcium ionophore A23187 (final concentration of 10 µM) to each tube to stimulate LTB4 production.[9] For the unstimulated control, add 10 µL of PBS.
-
Incubation: Incubate the samples for 30 minutes at 37°C with gentle shaking.
-
Reaction Termination and Protein Precipitation: Stop the reaction by adding 1 mL of ice-cold methanol to each tube. Vortex vigorously to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Collection: Carefully collect the supernatant, which contains the LTB4.
-
LTB4 Quantification: Analyze the LTB4 concentration in the supernatant using a commercial LTB4 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of FLAP inhibitors.
Experimental Workflow
Caption: Experimental workflow for the LTB4 inhibition assay in human whole blood.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]
- 3. AM103 Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For researchers, scientists, and drug development professionals, 3-tert-Butylsulfanyl-pyridine-2-carbonitrile serves as a versatile scaffold for the synthesis of novel heterocyclic compounds. The strategic placement of the cyano, tert-butylsulfanyl, and pyridine nitrogen functionalities allows for a range of chemical transformations, enabling the generation of diverse molecular libraries for screening and lead optimization. These application notes provide detailed protocols for the selective functionalization of this molecule.
Application Note 1: Modification of the 2-Cyano Group
The electron-withdrawing nature of the 2-cyano group makes it susceptible to hydrolysis and reduction, providing access to carboxamide, carboxylic acid, and aminomethyl functionalities, which are valuable for further derivatization or for their intrinsic biological activities.
Protocol 1.1: Hydrolysis to 3-(tert-Butylsulfanyl)picolinamide
This protocol describes the partial hydrolysis of the nitrile to the corresponding primary amide.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium carbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add concentrated sulfuric acid (5.0 eq) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, warm the mixture to 80 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 1.2: Complete Hydrolysis to 3-(tert-Butylsulfanyl)picolinic Acid
This protocol details the complete hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide solution (6 M)
-
Hydrochloric acid (6 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 6 M sodium hydroxide solution (10 mL per gram of starting material).
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to pH 3-4 by the dropwise addition of 6 M hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the isolated product under vacuum.
Protocol 1.3: Reduction to (3-(tert-Butylsulfanyl)pyridin-2-yl)methanamine
This protocol describes the reduction of the nitrile to the corresponding primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere.
-
Add LiAlH4 (2.0 eq) to anhydrous THF.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Application Note 2: Functionalization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows for electrophilic attack, leading to the formation of N-oxides. This modification can alter the electronic properties of the pyridine ring, influencing its reactivity and biological profile.
Protocol 2.1: N-Oxidation to 3-(tert-Butylsulfanyl)-2-cyanopyridine N-oxide
This protocol outlines the oxidation of the pyridine nitrogen.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add m-CPBA (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Application Note 3: Functionalization of the tert-Butylsulfanyl Group
The sulfur atom in the tert-butylsulfanyl group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized derivatives can have significantly different physicochemical and biological properties.
Protocol 3.1: Oxidation to 3-(tert-Butylsulfinyl)pyridine-2-carbonitrile
This protocol describes the selective oxidation of the sulfide to a sulfoxide.
Materials:
-
This compound
-
Sodium periodate (NaIO4)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium periodate (1.1 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the precipitated sodium iodate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Data Presentation
| Reaction | Starting Material | Product | Key Reagents | Typical Yield (Analogous Reactions) |
| Partial Hydrolysis | This compound | 3-(tert-Butylsulfanyl)picolinamide | H₂SO₄ | 70-90% |
| Complete Hydrolysis | This compound | 3-(tert-Butylsulfanyl)picolinic Acid | NaOH, HCl | 60-80% |
| Nitrile Reduction | This compound | (3-(tert-Butylsulfanyl)pyridin-2-yl)methanamine | LiAlH₄ | 50-70% |
| N-Oxidation | This compound | 3-(tert-Butylsulfanyl)-2-cyanopyridine N-oxide | m-CPBA | 80-95% |
| S-Oxidation | This compound | 3-(tert-Butylsulfinyl)pyridine-2-carbonitrile | NaIO₄ | 70-90% |
Mandatory Visualizations
Application Notes and Protocols for the Suzuki Coupling of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl-aryl structures. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides a detailed application note and a general protocol for the Suzuki coupling of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile with various aryl and heteroaryl boronic acids. The resulting 3-aryl-2-cyanopyridine derivatives are valuable scaffolds for the synthesis of novel compounds with potential therapeutic applications.
The presence of the tert-butylsulfanyl group at the 3-position and a nitrile group at the 2-position of the pyridine ring presents unique considerations for the optimization of the Suzuki coupling reaction. The choice of catalyst, ligand, base, and solvent system is crucial to achieve high yields and minimize potential side reactions, such as cleavage of the C-S bond or catalyst inhibition by the nitrile group. This protocol is based on established methodologies for the Suzuki coupling of functionalized pyridine derivatives.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound with an organoboron reagent proceeds as follows:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Key Reaction Parameters and Optimization
The efficiency of the Suzuki coupling of this compound is dependent on several critical factors:
-
Palladium Catalyst: The choice of the palladium precursor is critical for achieving high catalytic activity. While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that form the active Pd(0) species in situ. For challenging couplings involving heteroaryl substrates, pre-formed catalysts with bulky phosphine ligands are often more effective.
-
Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃), XPhos, or SPhos can be highly effective. The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is also a common and effective choice for a range of Suzuki couplings.[1]
-
Base: An appropriate base is required to activate the boronic acid for the transmetalation step.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[3] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction kinetics. A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, and dimethoxyethane (DME).[1][4] The addition of water can enhance the rate of transmetalation.[4][5]
Experimental Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require optimization for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-2-cyanopyridine product.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative, anticipated results for the Suzuki coupling of this compound with various arylboronic acids based on typical yields for similar reactions reported in the literature.[4][5][6][7]
| Entry | Arylboronic Acid | Product | Anticipated Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-pyridine-2-carbonitrile | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-pyridine-2-carbonitrile | 70-80 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-pyridine-2-carbonitrile | 65-75 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-pyridine-2-carbonitrile | 60-70 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-pyridine-2-carbonitrile | 55-65 |
Note: The yields presented are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of 3-aryl-2-cyanopyridine derivatives from this compound. Careful selection of the palladium catalyst, ligand, base, and solvent system is essential for achieving high yields and purity. The protocol and information provided in this application note serve as a valuable starting point for researchers in the development of novel compounds for various applications, including drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Application Notes and Protocols: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a pyridine ring substituted with a cyano group and a tert-butylsulfanyl group, make it a key intermediate in the synthesis of complex molecules with significant biological activity. While not typically a pharmacologically active agent in its own right, its incorporation into larger molecular scaffolds has led to the development of potent and selective inhibitors of various therapeutic targets.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a crucial fragment in the synthesis of inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a range of inflammatory diseases, most notably asthma.
One of the most prominent examples is the potent and selective FLAP inhibitor, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (also known as AM103 or compound 11j).[1][2] This compound, which incorporates the this compound moiety within its broader indole-based structure, has demonstrated excellent in vitro and in vivo efficacy, superior pharmacokinetic properties, and a good safety profile in preclinical studies.[1] AM103 has successfully completed phase 1 clinical trials in healthy volunteers.[1]
The pyridine-2-carbonitrile scaffold is a common structural motif in various biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The incorporation of the tert-butylsulfanyl group can enhance lipophilicity and modulate the electronic properties of the molecule, potentially improving its binding affinity to target proteins and its pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of the FLAP inhibitor AM103, a compound synthesized using the this compound scaffold.
| Compound | Target | Assay | IC50 (nM) | Reference |
| AM103 (11j) | 5-Lipoxygenase-activating protein (FLAP) | FLAP binding assay | 4.2 | [1] |
| AM103 (11j) | Leukotriene B4 (LTB4) synthesis | Human blood LTB4 inhibition assay | 349 | [1] |
Experimental Protocols
The following protocols are based on the synthesis and evaluation of FLAP inhibitors incorporating the this compound moiety, as described in the scientific literature.
Protocol 1: Synthesis of this compound (Illustrative)
While specific synthetic procedures for this exact starting material can vary, a general approach for the synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines often involves a multi-component reaction.[4][5] A plausible, though generalized, synthetic route could involve the condensation of appropriate precursors. A review of synthetic methods for related pyridine derivatives suggests that one-pot, three-component reactions are a common and efficient strategy.[4][6]
Protocol 2: FLAP Binding Assay
This protocol outlines a general procedure for assessing the binding affinity of a test compound (e.g., AM103) to FLAP.
-
Preparation of Cell Membranes:
-
Culture human cell lines expressing FLAP (e.g., U937 cells).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation, a radiolabeled FLAP ligand (e.g., [3H]MK-886), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Protocol 3: Human Whole Blood LTB4 Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of a test compound on LTB4 synthesis in a more physiologically relevant system.
-
Blood Collection and Treatment:
-
Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubate aliquots of the whole blood with varying concentrations of the test compound or vehicle control for a specified time at 37°C.
-
-
Stimulation of LTB4 Synthesis:
-
Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187) to the blood samples.
-
Incubate for a further period at 37°C to allow for leukotriene synthesis.
-
-
Sample Processing:
-
Stop the reaction by adding a cold solution to precipitate proteins and extract the lipids.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LTB4 Quantification:
-
Analyze the supernatant for LTB4 levels using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 synthesis for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of LTB4 synthesis) using non-linear regression.
-
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Simplified signaling pathway of leukotriene synthesis and inhibition by AM103.
References
- 1. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: The Role of 3-tert-Butylsulfanyl Moiety in FLAP Inhibition for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a compound containing a key 3-tert-butylsulfanyl functional group. This compound has been investigated for its therapeutic potential in inflammatory conditions, particularly asthma.
Introduction
Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their synthesis is critically dependent on the 5-lipoxygenase (5-LO) pathway, where the 5-lipoxygenase-activating protein (FLAP) plays a crucial role. AM103 is a novel and selective FLAP inhibitor that has demonstrated significant efficacy in both in vitro and in vivo models of inflammation. Its development has progressed to Phase 1 clinical trials, highlighting its potential as a therapeutic agent for respiratory diseases like asthma.[1][2]
Mechanism of Action
The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which, in the presence of FLAP, converts arachidonic acid (AA) into leukotriene A4 (LTA4). LTA4 is then further metabolized to LTB4 or cysteinyl leukotrienes (CysLTs), both of which are potent mediators of inflammation. AM103 exerts its anti-inflammatory effects by binding to FLAP, thereby preventing the interaction between 5-LO and its substrate, arachidonic acid, and inhibiting the production of all leukotrienes.
Quantitative Data Summary
The following table summarizes the key quantitative data for AM103, demonstrating its potency and efficacy in various assays.
| Assay | Parameter | Value |
| FLAP Binding Assay | IC₅₀ | 4.2 nM[1] |
| Human Blood LTB₄ Inhibition Assay | IC₅₀ | 349 nM[1] |
| Ex vivo Ionophore-Stimulated Rat Whole-Blood LTB₄ Production | EC₅₀ | ~330 nM[3] |
| Ex vivo Ionophore-Stimulated Rat Whole-Blood CysLT Production | EC₅₀ | ~330 nM[3] |
Experimental Protocols
FLAP Binding Assay
-
Objective: To determine the binding affinity of the test compound to FLAP.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to FLAP.
-
Methodology:
-
Prepare membrane fractions from cells overexpressing human FLAP.
-
Incubate the membrane preparation with a known concentration of a high-affinity radiolabeled FLAP inhibitor (e.g., [³H]MK-886).
-
Add varying concentrations of the test compound (AM103) to the incubation mixture.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Human Blood LTB₄ Inhibition Assay
-
Objective: To measure the functional inhibition of LTB₄ synthesis in a physiologically relevant matrix.
-
Methodology:
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate whole blood with various concentrations of the test compound or vehicle control.
-
Stimulate leukotriene synthesis by adding a calcium ionophore (e.g., A23187).
-
Incubate for a specified time at 37°C.
-
Stop the reaction and centrifuge to separate the plasma.
-
Quantify the concentration of LTB₄ in the plasma using a validated immunoassay (e.g., ELISA).
-
Plot the LTB₄ concentration against the test compound concentration to determine the IC₅₀ value.
-
Murine Ovalbumin Model of Allergen-Induced Asthma
-
Objective: To evaluate the in vivo efficacy of the test compound in a relevant animal model of asthma.
-
Methodology:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) to ovalbumin via intraperitoneal injections of ovalbumin emulsified in alum.
-
Challenge: After the sensitization period, challenge the mice with aerosolized ovalbumin to induce an asthmatic response.
-
Treatment: Administer the test compound (AM103) via an appropriate route (e.g., oral gavage) at various doses before or after the ovalbumin challenge.
-
Assessment: At a specified time point after the final challenge, perform the following assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform differential cell counts to quantify inflammatory cells (e.g., eosinophils).
-
Measurement of Inflammatory Mediators: Quantify the levels of eosinophil peroxidase, CysLTs, and interleukin-5 in the BAL fluid.[3]
-
-
Analysis: Compare the inflammatory readouts in the treated groups to the vehicle-treated control group to determine the efficacy of the compound.
-
Visualizations
Signaling Pathway of Leukotriene Synthesis and Inhibition
Caption: The 5-Lipoxygenase pathway and the inhibitory action of AM103 on FLAP.
Experimental Workflow for Evaluating FLAP Inhibitors
Caption: A typical workflow for the preclinical evaluation of FLAP inhibitors.
References
- 1. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine carbonitrile scaffold.
Introduction
Pyridine carbonitrile derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules. The introduction of a tert-butylsulfanyl group at the 3-position of the pyridine ring can significantly influence the compound's lipophilicity, metabolic stability, and target-binding interactions. This document outlines a reliable synthetic route to this compound, starting from commercially available precursors. The methodology is based on a two-step sequence involving the formation of a key intermediate, 3-bromo-2-cyanopyridine, followed by a nucleophilic aromatic substitution with tert-butylthiolate.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-bromo-2-cyanopyridine, from 2-amino-3-bromopyridine via a Sandmeyer-type reaction. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the bromine atom at the 3-position is displaced by a tert-butylthiolate nucleophile.
Data Presentation
The following tables summarize the key reactants, reaction conditions, and expected yields for the synthesis of this compound.
Table 1: Synthesis of 3-Bromo-2-cyanopyridine
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | 1. NaNO₂, H₂SO₄2. CuCN, KCN | Water, Toluene | 0-5 (diazotization)70 (cyanation) | 1 (diazotization)2 (cyanation) | ~75-85 |
Table 2: Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 3-Bromo-2-cyanopyridine | tert-Butylthiol, NaH | Anhydrous DMF | Room Temperature | 4-6 | ~80-90 |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-cyanopyridine
This protocol is adapted from standard Sandmeyer reaction procedures for the conversion of an amino group to a nitrile on a pyridine ring.
Materials:
-
2-Amino-3-bromopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Toluene
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-bromopyridine (1 equivalent) in a mixture of water and concentrated sulfuric acid at 0-5 °C (ice bath). b. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. c. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.
-
Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water and toluene. b. Heat the cyanide solution to 70 °C. c. Slowly add the cold diazonium salt solution from the previous step to the hot cyanide solution. Vigorous nitrogen evolution will be observed. d. After the addition is complete, continue stirring the reaction mixture at 70 °C for 2 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and separate the organic (toluene) layer. b. Extract the aqueous layer with toluene (2 x 50 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-2-cyanopyridine as a solid.
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 3-bromo-2-cyanopyridine with sodium tert-butylthiolate.
Materials:
-
3-Bromo-2-cyanopyridine
-
tert-Butylthiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer
-
Syringe and needle
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Sodium tert-butylthiolate: a. To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF. b. Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring. c. Cool the suspension to 0 °C and slowly add tert-butylthiol (1.1 equivalents) via syringe. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Nucleophilic Aromatic Substitution: a. Dissolve 3-bromo-2-cyanopyridine (1 equivalent) in a minimal amount of anhydrous DMF. b. Add the solution of 3-bromo-2-cyanopyridine to the freshly prepared sodium tert-butylthiolate solution at room temperature. c. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion, quench the reaction by carefully adding water. b. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water and brine to remove DMF and salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Signaling Pathways and Applications
While the direct biological activity of this compound is not extensively documented, its structural motifs are present in compounds with diverse pharmacological activities. Pyridine-2-carbonitrile derivatives are known to be precursors for various heterocyclic compounds that can interact with a range of biological targets. For instance, they can be elaborated into compounds that act as enzyme inhibitors or receptor modulators. The tert-butylsulfanyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties.
Conclusion
The synthetic route detailed in these application notes provides a robust and efficient method for the preparation of this compound. The protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry. The resulting compound and its potential derivatives represent a valuable platform for the development of novel therapeutic agents. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.
3-tert-Butylsulfanyl-pyridine-2-carbonitrile as a building block for complex molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a nitrile group, and a sterically bulky tert-butylsulfanyl moiety, offers a rich platform for a variety of chemical transformations. The pyridine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The nitrile group serves as a versatile synthetic handle, capable of being transformed into a range of other functional groups such as amines, carboxylic acids, and amides. The tert-butylsulfanyl group provides steric bulk and increased lipophilicity, which can enhance metabolic stability and cell permeability of derivative compounds.
This document provides an overview of the potential applications of this compound, detailed experimental protocols for its utilization in key synthetic transformations, and insights into the biological pathways that may be modulated by molecules derived from this building block.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 178811-40-0 |
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| Appearance | Yellow Oil |
| Melting Point | 38.3-38.6°C |
| Boiling Point | 322.7°C at 760 mmHg |
| Density | 1.11 g/cm³ |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate |
Synthesis of the Building Block
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general procedures for SNAr reactions on halopyridines with thiols.[1][2][3]
Materials:
-
3-Bromo-pyridine-2-carbonitrile (1.0 eq)
-
tert-Butyl thiol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-pyridine-2-carbonitrile and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension.
-
Slowly add tert-butyl thiol to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Outcome: Based on similar reactions, yields for this type of transformation can be expected to be in the range of 60-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Complex Molecule Synthesis
This compound is a valuable building block for the synthesis of a diverse range of complex molecules. The reactivity of its three key functional groups can be selectively exploited to introduce molecular complexity.
Transformation of the Nitrile Group
The nitrile group is a versatile precursor to several important functional groups.
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively.[4][5][6] These derivatives are valuable intermediates for the synthesis of peptides, esters, and other biologically active molecules.
Representative Quantitative Data for Nitrile Hydrolysis:
| Product | Conditions | Reaction Time | Yield |
| 3-(tert-Butylsulfanyl)pyridine-2-carboxylic acid | 6M HCl (aq), reflux | 12-24 h | 70-85% |
| 3-(tert-Butylsulfanyl)pyridine-2-carboxamide | H₂O₂, K₂CO₃, DMSO, 60 °C | 4-8 h | 80-95% |
The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethylpyridine can serve as a key component in the synthesis of ligands for metal complexes or as a building block for further derivatization.
Representative Quantitative Data for Nitrile Reduction:
| Product | Reagent | Solvent | Temperature | Yield |
| (3-(tert-Butylsulfanyl)pyridin-2-yl)methanamine | LiAlH₄ | THF | 0 °C to rt | 60-80% |
Reactions Involving the Pyridine Ring
The pyridine ring can undergo various transformations, including C-C bond-forming reactions.
To participate in palladium-catalyzed cross-coupling reactions, the pyridine ring of this compound would first need to be halogenated. Subsequent Suzuki-Miyaura coupling with a variety of boronic acids or esters would allow for the introduction of aryl, heteroaryl, or alkyl substituents, leading to a wide array of novel compounds.[1][7][8][9]
Proposed Workflow for Suzuki-Miyaura Coupling:
Caption: Proposed workflow for Suzuki-Miyaura coupling of the building block.
Representative Quantitative Data for Suzuki-Miyaura Coupling of a Halogenated Analog:
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 80-95% |
Modification of the Thioether Group
The tert-butylsulfanyl group can be modified through oxidation to introduce sulfoxide or sulfone moieties. These oxidized sulfur functionalities can alter the electronic properties and steric profile of the molecule, and they are also prevalent in a number of drug molecules.
Oxidation of the thioether to a sulfoxide can be achieved using mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Further oxidation to the sulfone can be accomplished with an excess of the oxidizing agent or stronger oxidants.
Representative Quantitative Data for Thioether Oxidation:
| Product | Oxidizing Agent | Conditions | Yield |
| 3-(tert-Butylsulfinyl)pyridine-2-carbonitrile | m-CPBA (1.1 eq) | DCM, 0 °C | 85-95% |
| 3-(tert-Butylsulfonyl)pyridine-2-carbonitrile | m-CPBA (2.2 eq) | DCM, rt | 80-90% |
Potential Applications in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11][12] The unique combination of functional groups in this compound makes it an attractive starting point for the development of novel therapeutic agents.
Modulation of the 5-Lipoxygenase (5-LOX) Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade that leads to the production of leukotrienes, which are potent mediators of inflammation and are implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular disease. A potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key component of this pathway, features a structural motif similar to the core of this compound. This suggests that derivatives of this building block could be explored as potential modulators of the 5-LOX pathway.
5-Lipoxygenase Signaling Pathway:
Caption: Simplified diagram of the 5-Lipoxygenase signaling pathway.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of chemical modifications, providing access to a diverse chemical space. The representative protocols and potential applications outlined in this document are intended to serve as a guide for researchers in medicinal chemistry and drug development, highlighting the potential of this building block in the discovery of novel therapeutics. Further exploration of the reactivity and biological applications of derivatives of this compound is warranted and is expected to yield exciting new discoveries.
References
- 1. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
The Versatility of Pyridine Carbonitriles in Modern Organic Synthesis: Applications, Protocols, and Mechanistic Insights
Pyridine carbonitriles have emerged as indispensable building blocks in organic synthesis, providing access to a diverse array of functionalized molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. Their inherent reactivity, stemming from the electron-withdrawing nature of the nitrile group and the unique electronic properties of the pyridine ring, allows for a wide range of chemical transformations. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for key reactions involving pyridine carbonitriles, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Pyridine carbonitriles are versatile precursors for a multitude of valuable organic compounds. The nitrile functionality can be readily transformed into amines, amides, and carboxylic acids, while the pyridine ring itself can undergo various substitutions and cyclization reactions.
Pharmaceutical Applications
The pyridine carbonitrile motif is a prevalent scaffold in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties.
-
Anticancer Agents: Many pyridine carbonitrile derivatives have been investigated for their potential as anticancer agents. For instance, substituted 2-amino-3-cyanopyridines are key intermediates in the synthesis of pyrido[2,3-d]pyrimidines, which have shown potent inhibitory activity against various kinases implicated in cancer progression.
-
Anti-inflammatory and Antimicrobial Agents: The inherent bioactivity of the pyridine nucleus, combined with the versatile chemistry of the nitrile group, has led to the development of potent anti-inflammatory and antimicrobial agents. For example, various 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives have demonstrated significant anti-inflammatory and antibacterial activities.
Agrochemical Applications
In the field of agrochemicals, pyridine carbonitriles serve as crucial intermediates for the synthesis of novel insecticides, herbicides, and fungicides. The unique substitution patterns achievable with pyridine carbonitriles allow for the fine-tuning of biological activity and selectivity. For example, certain 3-(substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles, derived from pyridine carbonitrile precursors, have shown insecticidal activity against aphids[1].
Functional Materials
The electronic properties of the pyridine ring, coupled with the reactivity of the nitrile group, make pyridine carbonitriles attractive building blocks for functional organic materials. These include:
-
Organic Light-Emitting Diodes (OLEDs): Pyridine carbonitrile derivatives are utilized in the development of thermally activated delayed fluorescence (TADF) emitters for highly efficient OLEDs.
-
Polymers: Pyridine-based polymers, synthesized from pyridine carbonitrile monomers, exhibit interesting electronic and optical properties, making them suitable for applications in electronic devices and sensors[2][3][4][5].
Key Synthetic Transformations and Protocols
The utility of pyridine carbonitriles is underscored by the variety of chemical transformations they can undergo. Detailed protocols for some of the most important reactions are provided below.
Reduction of Pyridine Carbonitriles to Aminomethylpyridines
The reduction of the nitrile group to a primary amine provides a direct route to aminomethylpyridines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Protocol: Catalytic Hydrogenation of 4-Pyridinecarbonitrile to 4-(Aminomethyl)pyridine [6][7]
This procedure describes the selective hydrogenation of the nitrile group over the pyridine ring.
| Parameter | Value |
| Reactant | 4-Pyridinecarbonitrile |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol/Sulfuric Acid |
| Temperature | 30-50 °C |
| Pressure | 6 bar H₂ |
| Reaction Time | Varies (monitor by TLC/GC) |
| Selectivity for 4-(aminomethyl)pyridine | Up to 93% |
Procedure:
-
In a high-pressure reactor, dissolve 4-pyridinecarbonitrile in a solution of ethanol containing a specific amount of sulfuric acid. The acid is crucial for tuning the selectivity towards the pyridylmethylamine over the piperidylmethylamine.
-
Add the 10% Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas before pressurizing with hydrogen to 6 bar.
-
Stir the reaction mixture at 30-50 °C and monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reactor, carefully release the hydrogen pressure, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated by basifying the filtrate and extracting with an appropriate organic solvent.
Hydrolysis of Pyridine Carbonitriles to Amides and Carboxylic Acids
The hydrolysis of the nitrile group is a fundamental transformation that yields valuable picolinamides and picolinic acids, which are important in medicinal chemistry and as ligands in coordination chemistry.
Protocol: Base-Catalyzed Hydrolysis of 3-Cyanopyridine to Nicotinamide [8]
This protocol outlines the selective hydrolysis to the amide.
| Parameter | Value |
| Reactant | 3-Cyanopyridine |
| Catalyst | Manganese Dioxide (MnO₂) |
| Solvent | Water |
| Temperature | 100 °C (Reflux) |
| Reaction Time | 8 hours |
| Yield of Nicotinamide | up to 99.6% |
Procedure:
-
Dissolve 3-cyanopyridine in water in a round-bottom flask.
-
Add the prepared manganese dioxide catalyst to the solution.
-
Heat the reaction mixture to reflux (100 °C) with stirring for 8 hours.
-
After cooling, filter the reaction mixture to remove the catalyst and wash the solid with distilled water.
-
Evaporate the filtrate to dryness to obtain the nicotinamide product.
Protocol: Acid-Catalyzed Hydrolysis of 2-Cyanopyridine to Picolinic Acid [9][10]
This protocol describes the complete hydrolysis to the carboxylic acid.
| Parameter | Value |
| Reactant | 2-Cyanopyridine |
| Reagent | Aqueous Hydrochloric Acid (e.g., 6 M) |
| Temperature | Reflux |
| Reaction Time | Several hours (monitor by TLC) |
Procedure:
-
In a round-bottom flask, add 2-cyanopyridine to an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., NaOH) to precipitate the picolinic acid.
-
Collect the product by filtration and wash with cold water.
Synthesis of Fused Pyridine Systems: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. This reaction is particularly useful for the synthesis of fused ring systems containing a pyridine moiety.
Protocol: Thorpe-Ziegler Cyclization of a Pyridine Dinitrile [11][12][13][14][15]
This is a general procedure for the intramolecular cyclization.
| Parameter | Value |
| Reactant | Pyridine derivative with two nitrile groups |
| Base | Sodium ethoxide or other strong base |
| Solvent | Anhydrous ethanol or toluene |
| Temperature | Reflux |
| Subsequent Step | Acidic hydrolysis |
Procedure:
-
To a solution of the pyridine dinitrile in an anhydrous solvent (e.g., ethanol or toluene), add a strong base such as sodium ethoxide.
-
Heat the reaction mixture to reflux and monitor the formation of the cyclic enamine intermediate.
-
After the cyclization is complete, cool the reaction mixture.
-
Perform an acidic workup (e.g., with aqueous HCl) to hydrolyze the enamine to the corresponding cyclic ketone.
-
Isolate the product by extraction and purify by chromatography or recrystallization.
Multicomponent Synthesis of 2-Amino-3-cyanopyridines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The synthesis of 2-amino-3-cyanopyridines is a classic example.
Protocol: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile [16][17]
| Reagent | Molar Ratio |
| 4-Chlorobenzaldehyde | 1 |
| Acetophenone | 1 |
| Malononitrile | 1 |
| Ammonium Acetate | 1.5 |
| Catalyst | L-proline (catalytic) |
| Solvent | Water |
| Temperature | 60 °C |
| Reaction Time | 2-4 hours |
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate in water.
-
Add a catalytic amount of L-proline to the mixture.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, and the product will precipitate.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Reaction Mechanisms and Workflows
Visualizing reaction pathways and experimental workflows is crucial for understanding and optimizing synthetic processes. The following diagrams were generated using the DOT language.
References
- 1. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]
- 4. Pyridine-based polymers and derivatives: Synthesis and applications [ouci.dntb.gov.ua]
- 5. Pyridine-based polymers and derivatives: Synthesis and applications | CoLab [colab.ws]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modification of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile group in 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a versatile building block in medicinal chemistry. The following sections detail procedures for hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, offering pathways to synthesize novel derivatives for drug discovery and development.
Hydrolysis of the Nitrile Group to an Amide
The hydrolysis of the nitrile group to a primary amide is a fundamental transformation for introducing a key pharmacophore. Given the potential for steric hindrance from the adjacent tert-butylsulfanyl group, both acidic and metal-catalyzed conditions are presented.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is based on the general principle of acid-catalyzed hydration of nitriles.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as tert-butanol (10 mL), add concentrated sulfuric acid (2.0 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-tert-Butylsulfanyl-pyridine-2-carboxamide.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Concentrated Sulfuric Acid |
| Solvent | tert-Butanol |
| Temperature | 80-100 °C |
| Reaction Time | 2-6 hours (monitor by TLC/HPLC) |
| Product | 3-tert-Butylsulfanyl-pyridine-2-carboxamide |
Protocol 2: Gold(III)-Catalyzed Hydrolysis
This method offers a milder alternative to strong acid hydrolysis, potentially improving functional group tolerance.[1]
Experimental Protocol:
-
In a reaction vessel, dissolve this compound (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL).
-
Add a catalytic amount of a gold(III) salt, such as HAuCl4 (0.05 mmol).
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction for the formation of the amide by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | HAuCl4 |
| Solvent | Acetonitrile/Water (1:1) |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours (monitor by TLC/HPLC) |
| Product | 3-tert-Butylsulfanyl-pyridine-2-carboxamide |
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile to a primary amine provides a versatile functional group for further derivatization, such as amide or sulfonamide formation.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles.[2][3]
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in methanol (20 mL) containing concentrated hydrochloric acid (1.1 mmol), add 10% Palladium on carbon (10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3-tert-Butylsulfanyl-pyridin-2-yl)methanamine hydrochloride salt.
-
The product can be further purified by recrystallization or used directly in subsequent steps.
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Palladium on Carbon |
| Reagents | Hydrogen Gas, Hydrochloric Acid |
| Solvent | Methanol |
| Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 4-24 hours (monitor by TLC/HPLC) |
| Product | (3-tert-Butylsulfanyl-pyridin-2-yl)methanamine hydrochloride |
[3+2] Cycloaddition with Azides to Form Tetrazoles
The [3+2] cycloaddition of the nitrile group with an azide is a powerful "click chemistry" reaction to form a tetrazole ring, a common bioisostere for a carboxylic acid.[4][5][6][7][8][9][10][11][12][13]
Protocol 4: Zinc-Catalyzed Cycloaddition
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol), sodium azide (1.5 mmol), and zinc chloride (0.5 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL) as the solvent.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS for the formation of the tetrazole product.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and acidify with dilute hydrochloric acid to pH ~3.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Azide, Zinc Chloride |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |
| Product | 5-(3-(tert-Butylsulfanyl)pyridin-2-yl)-1H-tetrazole |
Reaction with Organometallic Reagents to Form Ketones
The addition of Grignard reagents to the nitrile group, followed by hydrolysis, provides a straightforward route to ketones, which are valuable intermediates for further functionalization.[14]
Protocol 5: Grignard Reaction
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Grignard Reagent (e.g., Phenylmagnesium bromide) |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Product | (3-(tert-Butylsulfanyl)pyridin-2-yl)(phenyl)methanone (example) |
Visualizing Reaction Pathways
The following diagrams illustrate the described chemical transformations.
Caption: Hydrolysis of the nitrile to an amide.
Caption: Reduction of the nitrile to a primary amine.
Caption: [3+2] Cycloaddition to form a tetrazole.
Caption: Grignard reaction to synthesize a ketone.
Experimental Workflow
The general workflow for performing these modifications and analyzing the products is outlined below.
Caption: General experimental workflow.
References
- 1. Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. Pt(II)-promoted [2 + 3] cycloaddition of azide to cyanopyridines: convenient tool toward heterometallic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2H-Tetrazole synthesis [organic-chemistry.org]
- 7. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine-Thioether Ligands in Catalysis
Disclaimer: Extensive literature searches did not yield specific data on the catalytic applications of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile . The following application notes and protocols are based on structurally related pyridine-thioether ligands and are provided as illustrative examples of potential applications for this class of compounds. The experimental details are derived from published research on analogous systems and should be adapted and optimized for specific research needs.
Section 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Pyridine-thioether ligands, particularly pincer-type SNS (Thioether-Nitrogen-Thioether) ligands, have demonstrated remarkable efficacy in ruthenium-catalyzed transfer hydrogenation reactions. These catalysts are highly active for the reduction of ketones to their corresponding alcohols using a hydrogen donor like isopropanol. The pyridine and thioether moieties coordinate to the ruthenium center, creating a stable and efficient catalytic species.
Quantitative Data for Transfer Hydrogenation of Acetophenone
The following table summarizes the catalytic activity of a representative ruthenium complex with a pyridine-bis(thioether) ligand in the transfer hydrogenation of acetophenone.
| Catalyst | Substrate | Product | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Ru(SNStBu)Cl2(MeCN) | Acetophenone | 1-Phenylethanol | ~95 in 90s | ~87,000 | [1] |
SNStBu = 2,6-bis(tert-butylthiomethyl)pyridine
Experimental Protocols
1. Synthesis of Ru(SNStBu)Cl2(MeCN) Catalyst
A solution of 2,6-bis(tert-butylthiomethyl)pyridine (SNStBu) and Ru(MeCN)4Cl2 in an appropriate solvent is stirred under an inert atmosphere. The reaction progress is monitored by a suitable analytical technique (e.g., NMR spectroscopy). Upon completion, the solvent is removed, and the product is purified by recrystallization to yield the Ru(SNStBu)Cl2(MeCN) complex.[1]
2. General Procedure for Transfer Hydrogenation of Acetophenone
In a reaction vessel under an inert atmosphere, the Ru(SNStBu)Cl2(MeCN) catalyst (0.1 mol%) is dissolved in isopropanol. A base, such as potassium isopropoxide, is added, followed by the substrate, acetophenone. The reaction mixture is stirred at a specified temperature (e.g., 82°C), and the progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Caption: Workflow for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones.
Section 2: Palladium-Catalyzed Asymmetric Allylic Substitution
Chiral pyridine-thioether ligands have been successfully employed in palladium-catalyzed asymmetric allylic substitution reactions. These reactions are a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The chirality of the ligand is transferred to the product, leading to high enantiomeric excess (ee).
Quantitative Data for Asymmetric Allylic Substitution
The following table provides representative data for the palladium-catalyzed asymmetric allylic substitution using a chiral phosphino-thioether ligand.
| Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| 1,3-Diphenylpropenyl acetate | Dimethyl malonate | Substituted malonate ester | 95-98 | 95-98 | [2] |
| 1,3-Diphenylpropenyl acetate | Benzylamine | N-Allylated benzylamine | 95-98 | 95-98 | [2] |
| Cyclohexenyl acetate | Dimethyl malonate | 3-(Methoxycarbonyl)cyclohex-1-ene | - | 91-97 | [2] |
Experimental Protocols
1. General Procedure for Asymmetric Allylic Substitution
To a solution of the palladium precursor (e.g., [Pd(allyl)Cl]2) and the chiral pyridine-thioether ligand in a suitable solvent (e.g., THF, CH2Cl2) under an inert atmosphere, the allylic substrate is added. The nucleophile and a base (if required) are then introduced. The reaction is stirred at a specific temperature until completion, as monitored by TLC or HPLC. The reaction mixture is then worked up by quenching, extraction, and purification by column chromatography to afford the chiral product. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Substitution.
Signaling Pathway/Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for palladium-catalyzed allylic substitution.
Caption: Simplified Catalytic Cycle for Pd-Catalyzed Allylic Substitution.
References
Application Notes and Protocols: Biological Activity Screening of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. The functionalization of the pyridine ring allows for the fine-tuning of pharmacological properties. This document outlines the application and protocols for the biological activity screening of a series of novel 3-tert-Butylsulfanyl-pyridine-2-carbonitrile analogs. These protocols are designed to assess their potential as anticancer agents by evaluating their cytotoxicity against relevant cancer cell lines and their inhibitory effects on specific enzymatic targets.
Data Presentation: Anticancer Activity of Analogs
The following table summarizes the cytotoxic activity of a hypothetical series of this compound analogs against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) was determined after a 48-hour incubation period using the MTT assay.[1][2]
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) against MCF-7 |
| BSC-01 | H | H | 15.8 |
| BSC-02 | 4-Cl | H | 8.2 |
| BSC-03 | 4-OCH3 | H | 12.5 |
| BSC-04 | H | 5-F | 9.7 |
| BSC-05 | 4-Cl | 5-F | 3.1 |
| Doxorubicin | (Positive Control) | 0.9 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1][3]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound analogs)
-
MCF-7 human breast cancer cell line
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of the test compounds on a specific enzyme of interest (e.g., a protein kinase).[4][5]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer (optimized for the specific enzyme)
-
ATP (if a kinase is being assayed)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compounds in DMSO. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[5]
-
Assay Setup: In a 96-well plate, add the enzyme solution and the desired concentrations of the test compounds. Include control wells with the enzyme and vehicle (DMSO) for 100% activity and blank wells with buffer only.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (and ATP for kinase assays) to all wells.[4][5]
-
Measurement: Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader.[6]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).[6] The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where the this compound analogs inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNA) reaction. This typically involves the reaction of a 3-halo-pyridine-2-carbonitrile (e.g., 3-chloro- or 3-bromo-picolinonitrile) with a tert-butylthiolate salt, such as sodium tert-butylthiolate or potassium tert-butylthiolate. The electron-withdrawing nitrile group at the 2-position activates the pyridine ring for nucleophilic attack at the 3-position.
Q2: What are the critical parameters to control in this synthesis?
A2: Key parameters to control for a successful synthesis include:
-
Anhydrous conditions: The presence of water can lead to side reactions and decomposition of the thiolate nucleophile.
-
Inert atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the thiol or thiolate.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction while minimizing side product formation.
-
Choice of base and solvent: The selection of an appropriate base and solvent system is vital for the efficient formation of the thiolate and for facilitating the substitution reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material (3-halo-pyridine-2-carbonitrile) and the formation of the desired product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am observing very low or no formation of the desired this compound. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
-
Cause 1: Inactive Nucleophile
-
Troubleshooting: The tert-butylthiolate may not have been generated efficiently, or it may have decomposed.
-
Solution: Ensure the base used (e.g., sodium hydride, potassium tert-butoxide) is fresh and has been handled under strictly anhydrous conditions. When generating the thiolate in situ, allow sufficient time for the reaction between tert-butylthiol and the base to complete before adding the pyridine starting material.
-
-
-
Cause 2: Poor Quality Starting Materials
-
Troubleshooting: The 3-halo-pyridine-2-carbonitrile starting material may be impure or degraded.
-
Solution: Verify the purity of the starting material by techniques such as NMR or melting point analysis. If necessary, purify the starting material before use.
-
-
-
Cause 3: Inappropriate Reaction Temperature
-
Troubleshooting: The reaction temperature may be too low for the substitution to occur at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or HPLC. Be cautious of excessively high temperatures which could lead to decomposition.
-
-
-
Cause 4: Unsuitable Solvent
-
Troubleshooting: The chosen solvent may not be appropriate for the SNA reaction.
-
Solution: Aprotic polar solvents such as DMF, DMSO, or NMP are generally preferred for SNA reactions as they can stabilize the charged intermediate. If using a less polar solvent like THF, consider the addition of a phase-transfer catalyst.
-
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing the desired product, but I am also seeing significant impurities. How can I minimize side product formation?
A: The formation of side products is often related to the reaction conditions and the presence of impurities.
-
Side Product 1: Di-tert-butyl disulfide
-
Cause: Oxidation of tert-butylthiol or the thiolate.
-
Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Use degassed solvents to minimize dissolved oxygen.
-
-
Side Product 2: Products from reaction with residual water
-
Cause: The presence of water in the reaction mixture.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents in a glovebox or under a stream of inert gas.
-
Data Presentation
The following table summarizes the hypothetical effect of different reaction parameters on the yield of this compound.
| Entry | Halogen (X in 3-X-Pyridine-2-CN) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cl | NaH | DMF | 80 | 12 | 75 |
| 2 | Br | NaH | DMF | 80 | 8 | 85 |
| 3 | Cl | K₂CO₃ | DMF | 100 | 24 | 45 |
| 4 | Br | NaH | THF | 65 (reflux) | 24 | 50 |
| 5 | Br | K-OtBu | DMSO | 60 | 10 | 88 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative example based on a nucleophilic aromatic substitution reaction.
Materials:
-
3-bromo-pyridine-2-carbonitrile
-
Sodium tert-butylthiolate (or tert-butylthiol and a suitable base like NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous DMF to the flask.
-
Add sodium tert-butylthiolate (1.2 equivalents) to the solvent. If generating the thiolate in-situ, add tert-butylthiol (1.2 equivalents) followed by the portion-wise addition of sodium hydride (1.2 equivalents) at 0 °C. Stir the mixture for 30 minutes at room temperature.
-
Add 3-bromo-pyridine-2-carbonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 3-halo-pyridine-2-carbonitrile (e.g., 3-bromo- or 3-chloro-pyridine-2-carbonitrile) with tert-butyl thiol in the presence of a base. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group.
Q2: Why is my reaction yield for this compound consistently low?
Low yields in this synthesis can stem from several factors:
-
Poor quality of starting materials: Impurities in the 3-halopyridine-2-carbonitrile or tert-butyl thiol can lead to side reactions.
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature is crucial for this reaction.
-
Side reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Difficult purification: The basic nature of the pyridine product can cause issues during chromatographic purification, such as tailing on silica gel.[1]
Q3: What are some potential side reactions in this synthesis?
Potential side reactions include:
-
Oxidation of the thiol: tert-Butyl thiol can be oxidized to di-tert-butyl disulfide, especially in the presence of air.
-
Hydrolysis of the nitrile group: Under certain conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.[2]
-
Reactions with the solvent: The base or nucleophile may react with the solvent if it is not inert under the reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. A recommended mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst/Base: The base may be old, hydrated, or of poor quality. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Nucleophile: The tert-butyl thiol may have oxidized. 4. Incorrect Starting Material: The halide on the pyridine ring may not be a good leaving group. | 1. Use a fresh, anhydrous base. Consider stronger bases if necessary. 2. Gradually increase the reaction temperature and monitor by TLC. Microwave heating can sometimes dramatically decrease reaction times. 3. Use fresh tert-butyl thiol. Consider using an excess of the thiol. 4. The reactivity of halopyridines often follows the trend I > Br > Cl > F for the leaving group. |
| Multiple Products Observed | 1. Side Reactions: As mentioned in the FAQs, oxidation of the thiol or hydrolysis of the nitrile can occur. 2. Isomerization: In some cases, base-catalyzed isomerization of halopyridines can occur via pyridyne intermediates, leading to substitution at a different position. | 1. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation. Ensure anhydrous conditions to prevent nitrile hydrolysis. 2. Use milder reaction conditions (lower temperature, less strong base) to disfavor pyridyne formation. |
| Difficulty in Product Purification | 1. Tailing on Silica Gel: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel. 2. Co-elution with Impurities: Side products may have similar polarity to the desired product. | 1. Add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent during column chromatography to reduce tailing.[1] 2. Consider alternative purification methods such as crystallization, distillation (if the product is volatile), or acid-base extraction.[1] |
Hypothetical Reaction Condition Optimization
The following table presents hypothetical data for optimizing the yield of this compound from 3-bromo-pyridine-2-carbonitrile and tert-butyl thiol.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 45 |
| 2 | NaH | THF | 65 | 8 | 70 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 12 | 65 |
| 4 | t-BuOK | t-BuOH | 80 | 6 | 85 |
| 5 | DBU | Acetonitrile | 80 | 10 | 60 |
Experimental Protocol (Hypothetical)
Synthesis of this compound
To a solution of 3-bromo-pyridine-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere of nitrogen is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred at room temperature for 15 minutes. tert-Butyl thiol (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux (65 °C). The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 0.1% triethylamine) to afford the desired product.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side-reactions, or subsequent degradation. These may include:
-
3-bromo-pyridine-2-carbonitrile: Unreacted starting material.
-
tert-Butyl disulfide: Formed from the oxidation of the tert-butylthiolate reagent.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain pH conditions.
-
Oxidation products: The sulfide linkage can be oxidized to a sulfoxide or sulfone.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., Ethyl Acetate, Dichloromethane) may be present.[1]
-
Water: Pyridine compounds can be hygroscopic and absorb moisture from the atmosphere.[2]
Q2: My purified this compound is a yellow oil, but some sources describe it as a solid. Why is there a discrepancy?
A2: The physical state of this compound can be either a yellow oil or a solid.[1] This discrepancy can be attributed to the presence of minor impurities or residual solvents which can lower the melting point, resulting in an oil or a low-melting solid. Highly pure material is more likely to be a solid.
Q3: I'm observing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I resolve it?
A3: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives with silica-based columns.[3] The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups on the silica stationary phase, leading to poor peak shape.[3]
To mitigate this, consider the following:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites, minimizing their interaction with your compound.[3]
-
pH Adjustment: Lowering the mobile phase pH can protonate the pyridine nitrogen, which may improve peak shape, but care must be taken to avoid hydrolysis of the nitrile.
-
Alternative Columns: Use a column with a different stationary phase, such as a polar-embedded phase or a phenyl column, which can offer different selectivity and reduced interaction with basic analytes.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Low overall recovery from the column. | Compound irreversibly adsorbed to the silica gel. | The basicity of the pyridine ring can lead to strong adsorption on acidic silica gel. Pre-treat the silica gel with a small amount of triethylamine in the eluent, or use a deactivated silica gel. |
| Compound is volatile and lost during solvent evaporation. | Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum. | |
| Multiple fractions containing the product, but all are impure. | Poor separation from a closely eluting impurity. | Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve resolution. Consider using a different stationary phase (e.g., alumina, C18). |
Issue 2: Product Degradation During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, more polar spots on TLC after silica gel chromatography. | Hydrolysis of the nitrile or oxidation of the sulfide on the acidic silica gel. | Neutralize the silica gel by running a solvent system containing a small amount of a non-nucleophilic base like triethylamine through the column before loading the sample. Alternatively, use a less acidic stationary phase like alumina. |
| Product darkens in color upon standing after purification. | Oxidation of the sulfide or other degradation pathways. | Store the purified product under an inert atmosphere (nitrogen or argon) and at a low temperature. Protect from light. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Final Polishing
This is a general guideline and the optimal solvent system may need to be determined experimentally.
-
Solvent Selection: Experiment with single or mixed solvent systems. Good candidates would be solvents in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol/water, toluene/hexane).
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂S | |
| Molecular Weight | 192.28 g/mol | |
| Physical State | Solid or Yellow Oil | [1] |
| Melting Point | 38.3-38.6 °C | [1] |
| Boiling Point | 322.7 °C at 760 mmHg | [1] |
| Solubility | Dichloromethane, Ethyl Acetate | [1] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for HPLC peak tailing issue.
References
Technical Support Center: Functionalization of Pyyridine-2-carbonitriles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridine-2-carbonitriles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when functionalizing pyridine-2-carbonitriles?
A1: The most prevalent side reactions include:
-
Hydrolysis of the nitrile group: The cyano group can be partially hydrolyzed to a primary amide (picolinamide) or fully hydrolyzed to a carboxylic acid (picolinic acid), particularly under acidic or basic conditions.
-
Poor regioselectivity: During electrophilic or radical substitution reactions, such as the Minisci reaction, functionalization can occur at various positions on the pyridine ring (C4, C6), leading to a mixture of isomers that can be difficult to separate.
-
Over-alkylation: In alkylation reactions, it is possible for multiple alkyl groups to be added to the pyridine ring, resulting in complex product mixtures.
-
Dimerization/Polymerization: Under certain conditions, pyridine-2-carbonitrile and its derivatives can undergo dimerization or polymerization.
Q2: Why is achieving C4-selectivity in the functionalization of pyridine-2-carbonitrile challenging?
A2: The pyridine nitrogen is a deactivating group that directs electrophilic attack to the C3 and C5 positions. In radical reactions like the Minisci reaction, the C2 and C6 positions are electronically favored. However, the presence of the nitrile group at C2 sterically hinders attack at this position to some extent, but reactions can still lead to a mixture of C4 and C6-substituted products. Achieving high C4 selectivity often requires specific strategies to block or disfavor reaction at other positions.
Q3: What are the primary challenges in purifying functionalized pyridine-2-carbonitrile derivatives?
A3: The basicity of the pyridine nitrogen can lead to strong interactions with silica gel during column chromatography, resulting in peak tailing and poor separation.[1] The similar polarity of regioisomers, a common side product, further complicates purification.[2]
Troubleshooting Guides
Issue 1: Low Yield and Presence of Picolinamide or Picolinic Acid in the Product Mixture
Q: My reaction is showing low yield of the desired functionalized pyridine-2-carbonitrile, and I am observing byproducts that I suspect are the corresponding amide or carboxylic acid. What is happening and how can I prevent it?
A: This indicates that the nitrile group is undergoing hydrolysis. This is a common side reaction, especially if your reaction conditions involve strong acids or bases, or if there is water present at elevated temperatures.[3]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Control pH: If possible, run the reaction under neutral or near-neutral conditions. If an acid or base is required, consider using a weaker one or a non-aqueous source.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.[3] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Protecting Groups: In multi-step syntheses, consider protecting the nitrile group, although this adds extra steps to your synthesis.
Issue 2: Formation of a Mixture of Regioisomers in Minisci Alkylation
Q: I am attempting a Minisci alkylation on pyridine-2-carbonitrile to obtain the C4-alkylated product, but I am getting a mixture of C4 and C6 isomers. How can I improve the C4-selectivity?
A: Achieving high regioselectivity in Minisci reactions on pyridines can be challenging.[4] The distribution of isomers is influenced by steric and electronic factors. For pyridine-2-carbonitrile, both C4 and C6 positions are activated, but often a mixture is obtained.
Troubleshooting Steps:
-
Use of a Blocking Group: A highly effective strategy is to use a removable blocking group on the pyridine nitrogen. A fumarate-derived blocking group has been shown to provide excellent C4-selectivity in Minisci reactions of pyridines by sterically hindering the C2 and C6 positions.[5][6]
-
Sterically Bulky Reagents: Using a bulkier alkyl radical source can sometimes favor attack at the less sterically hindered C4 position over the C6 position, which is adjacent to the nitrile group.
-
Solvent and Additive Screening: The choice of solvent and additives can influence the regioselectivity. It is advisable to screen different solvents and additives to optimize the reaction for your specific substrate.[4]
Issue 3: Difficulty in Purifying the Product from Reaction Byproducts
Q: I am struggling to purify my functionalized pyridine-2-carbonitrile derivative. I am observing significant peak tailing on my silica gel column, and I cannot separate the desired product from what I believe are regioisomers.
A: These are common purification challenges for pyridine derivatives. The basic nitrogen atom interacts with acidic silanol groups on the silica surface, causing tailing.[1] Regioisomers often have very similar polarities, making them difficult to separate by standard chromatography.[2]
Troubleshooting Steps:
-
Tailing Reduction in Column Chromatography:
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system to saturate the acidic sites on the silica gel.[1]
-
Use a Different Stationary Phase: Consider using alumina or a polymer-based stationary phase, which are less acidic than silica gel.
-
-
Separation of Regioisomers:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns (e.g., mixed-mode or phenyl-hexyl columns), often provides better resolution for separating isomers than standard flash chromatography.[2][7] Method development may be required, including screening different mobile phases and gradients.
-
Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating isomers.
-
Data Presentation
Table 1: Regioselectivity of Minisci C4-Alkylation of Pyridine using a Fumarate-Derived Blocking Group
| Pyridine Substrate | Carboxylic Acid | Yield of C4-Alkylated Product (%) | Reference |
| Pyridine | Cyclohexanecarboxylic acid | 81 | [8] |
| Pyridine | 1-Methylcyclopropane-1-carboxylic acid | 75 | [8] |
| Pyridine | 3-Phenylpropanoic acid | 72 | [8] |
| 2-Chloropyridine | Cyclohexanecarboxylic acid | 65 | [8] |
This table illustrates the high C4-selectivity that can be achieved using a blocking group strategy, which is applicable to pyridine-2-carbonitrile.
Table 2: Effect of 3-Substituent on Regioselectivity in the SNAr of 2,6-Dichloropyridines
| 3-Substituent | Solvent | Ratio of 2-isomer : 6-isomer | Reference |
| -COOCH₃ | Dichloromethane | 16 : 1 | [8] |
| -COOCH₃ | Acetonitrile | 9 : 1 | [8] |
| -COOCH₃ | DMSO | 1 : 2 | [8] |
| -CN | Acetonitrile | 1 : 9 | [8] |
| -CF₃ | Acetonitrile | 1 : 9 | [8] |
| -CONH₂ | Acetonitrile | 9 : 1 | [8] |
This table demonstrates how electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution, a principle relevant to reactions on substituted pyridine-2-carbonitriles.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Minisci Alkylation of a Pyridine using a Fumarate-Derived Blocking Group[6]
This protocol describes a general method to achieve C4-alkylation, which can be adapted for pyridine-2-carbonitrile by first installing the blocking group.
-
Formation of the Pyridinium Salt (Blocking Group Installation):
-
React the pyridine substrate with a maleate-derived reagent to form the pyridinium salt. This step sterically protects the C2 and C6 positions.
-
-
Minisci Reaction:
-
To a culture tube, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and H₂O (2.5 mL).
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by NMR or LCMS.
-
Upon completion, dilute with dichloromethane and extract the aqueous phase. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude C4-alkylated pyridinium salt is used in the next step without further purification.
-
-
Deprotection (Removal of the Blocking Group):
-
To the crude alkylated product, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Work up by adjusting the pH to >10 with 1 N NaOH and extracting with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the final product by column chromatography.
-
Protocol 2: Hydrolysis of 2-Cyanopyridine to Picolinamide[9]
This protocol describes the partial hydrolysis of 2-cyanopyridine to picolinamide.
-
In a four-neck round-bottom flask equipped with a thermo well, agitator, and reflux condenser, charge 2-cyanopyridine (100 g), de-mineralized water (150 g), isopropyl alcohol (10 g), and a chromium oxide-nickel oxide catalyst (1 g).
-
Heat the mixture to 85-90 °C for 4-6 hours.
-
Monitor the completion of the reaction by HPLC.
-
After completion, cool the crude product and filter to separate the picolinamide from the catalyst.
-
Wash the catalyst bed with de-mineralized water.
Mandatory Visualization
Caption: Hydrolysis pathway of pyridine-2-carbonitrile.
Caption: Troubleshooting workflow for pyridine-2-carbonitrile functionalization.
Caption: Improving regioselectivity in the Minisci reaction.
References
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scispace.com [scispace.com]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Substituted Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted pyridines.
General Troubleshooting and FAQs
This section addresses common issues applicable to various pyridine synthesis methodologies.
Low Reaction Yield
Q1: My pyridine synthesis reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields are a frequent challenge in pyridine synthesis and can be attributed to several factors. A systematic investigation is recommended:
-
Purity of Starting Materials: Impurities in reagents can lead to side reactions or catalyst deactivation. Ensure the purity of all starting materials before commencing the synthesis.[1]
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact the yield. The traditional refluxing in ethanol for some syntheses, like the Hantzsch method, can be inefficient.[2]
-
Catalyst Activity: If the reaction is catalyzed, ensure the catalyst is active and not poisoned. For instance, in the Kröhnke synthesis, the pyridinium salt must be completely dry as moisture can interfere with the reaction.[3]
-
Incomplete Oxidation: Many pyridine syntheses, such as the Hantzsch reaction, initially produce a dihydropyridine intermediate that requires a subsequent oxidation step to form the aromatic pyridine ring. Incomplete oxidation will lead to a lower yield of the desired product.[2]
Q2: How can I optimize my reaction conditions to improve the yield?
A2: Optimization is key to achieving high yields. Consider the following strategies:
-
Solvent Selection: The choice of solvent can dramatically affect reaction outcomes. For example, in the Kröhnke synthesis, glacial acetic acid often acts as both a solvent and a catalyst, leading to good yields.[3] Some modern Hantzsch protocols have shown improved yields in aqueous micelles compared to traditional organic solvents.[2]
-
Temperature Control: Each reaction has an optimal temperature range. For instance, the Bohlmann-Rahtz synthesis often requires high temperatures for cyclodehydration, but this can be lowered with the use of an acid catalyst.
-
Catalyst Screening: Experiment with different catalysts. For the Hantzsch synthesis, catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or γ-Al2O3 nanoparticles under solvent-free conditions have been reported to significantly increase yields.[2]
-
Alternative Energy Sources: Microwave irradiation and ultrasound can often reduce reaction times and improve yields.[4]
Side Product Formation
Q3: I am observing significant side product formation in my reaction. What are the common causes and how can I minimize them?
A3: Side product formation can arise from various competing reaction pathways. Common causes and solutions include:
-
Incorrect Order of Reagent Addition: In multi-component reactions like the unsymmetrical Hantzsch synthesis, the order of addition is critical to prevent the formation of undesired intermediates.[2]
-
Self-Condensation: Aldehydes or ketones can undergo self-condensation, especially at elevated temperatures. This can be mitigated by slow, controlled addition of the reagent.
-
Michael Addition Intermediates: In the Kröhnke synthesis, incomplete cyclization can lead to the accumulation of 1,5-dicarbonyl intermediates.[4] Ensuring sufficient reaction time and optimal temperature can promote the desired cyclization.
Purification Challenges
Q4: I am having difficulty purifying my substituted pyridine product. What are some effective strategies?
A4: The basic nature of pyridines can complicate purification. Here are some common techniques:
-
Acid-Base Extraction: Due to their basicity, pyridines can be protonated with a dilute acid (e.g., 1N HCl) and extracted into the aqueous phase, separating them from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Chromatography:
-
Column Chromatography: Tailing is a common issue on silica gel. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Ion-Exchange Chromatography: This can be a powerful technique for separating pyridine derivatives.[5]
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent is a highly effective purification method.
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.
Exothermic Reactions
Q5: My reaction is highly exothermic and difficult to control. How can I manage this safely?
A5: Uncontrolled exothermic reactions can be hazardous. The following measures can be taken to manage them:
-
Slow Addition of Reagents: Adding one of the reactants dropwise or in portions over time can help control the rate of heat generation.[1]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a low and stable reaction temperature.[1]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.
Synthesis-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific named reactions used in substituted pyridine synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5]
Troubleshooting Hantzsch Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient classical conditions (e.g., refluxing in ethanol). | - Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[2]- Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[2] |
| Incomplete oxidation of the dihydropyridine intermediate. | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).- Monitor the reaction progress by TLC or LC-MS to confirm complete conversion.[2] | |
| Side Product Formation | Incorrect order of reagent addition in unsymmetrical syntheses. | - Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).[2] |
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reagent Preparation: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (1.54 g, 20 mmol) in 20 mL of ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from ethanol to obtain the pure dihydropyridine.
-
Oxidation (for Pyridine Synthesis): To a solution of the dihydropyridine (10 mmol) in glacial acetic acid (20 mL), add a suitable oxidizing agent such as nitric acid (1.2 equivalents) dropwise at room temperature. Stir for 1-2 hours, then pour into ice water and neutralize with a base to precipitate the pyridine product.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.[3]
Troubleshooting Kröhnke Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Impure or wet α-pyridinium methyl ketone salt. | - Recrystallize the salt before use and ensure it is thoroughly dried.[3] |
| Incomplete cyclization of the 1,5-dicarbonyl intermediate. | - Increase reaction time or temperature. Glacial acetic acid can act as a catalyst for the dehydration steps.[3] | |
| Side Product Formation | Self-condensation of the α,β-unsaturated carbonyl compound. | - Control the reaction temperature; lower temperatures may favor the desired reaction.[6] |
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
-
Preparation of N-Phenacylpyridinium Bromide: Dissolve acetophenone (12.0 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in 50 mL of acetone. Add bromine (16.0 g, 0.1 mol) dropwise with stirring at 0-5 °C. Stir for an additional hour, then add pyridine (7.9 g, 0.1 mol). The product will precipitate. Collect the solid by filtration and wash with acetone.
-
Reaction: To a solution of N-phenacylpyridinium bromide (0.1 mol) and chalcone (0.1 mol) in 150 mL of glacial acetic acid, add ammonium acetate (0.8-1.0 mol).
-
Heating: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then with cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or isopropanol.[4]
Guareschi-Thorpe Pyridine Synthesis
This synthesis produces substituted 2-pyridones from the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound.
Troubleshooting Guareschi-Thorpe Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient classical conditions. | - Adopt a modified procedure using ammonium carbonate in an aqueous medium, which can significantly improve yields.[7] |
| Difficulty with Product Isolation | Product remains in solution. | - The product often precipitates from the reaction mixture upon cooling. If not, concentration of the solvent may be necessary. |
Experimental Protocol: Guareschi-Thorpe Synthesis of 2-Hydroxy-4,6-dimethyl-3-cyanopyridine
-
Reagent Preparation: In a round-bottom flask, combine cyanoacetamide (8.4 g, 0.1 mol), acetylacetone (10.0 g, 0.1 mol), and ammonium carbonate (19.2 g, 0.2 mol).
-
Solvent Addition: Add 50 mL of a 1:1 mixture of water and ethanol.
-
Reaction: Heat the reaction mixture to 80 °C with stirring. The product often begins to precipitate as the reaction progresses. Monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Collect the precipitated product by filtration. Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[7]
Bönnemann Cyclization
This method involves the [2+2+2] cycloaddition of a nitrile with two molecules of an alkyne, catalyzed by a cobalt complex.
Troubleshooting Bönnemann Cyclization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | Catalyst precursor not properly activated. | - Ensure the cobalt(I) catalyst is generated in situ under inert conditions, for example, by reducing a Co(II) or Co(III) salt. |
| Presence of oxygen or moisture. | - The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using dry, degassed solvents. | |
| Poor Regioselectivity | Symmetrical alkynes are used, leading to a single product. | - With unsymmetrical alkynes, a mixture of regioisomers may be formed. The selectivity can sometimes be influenced by the choice of cobalt catalyst and ligands. |
Experimental Protocol: Representative Bönnemann Cyclization
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve a cobalt(II) precursor (e.g., CoCl2, 1 mmol) and a suitable ligand in a dry, degassed solvent like THF or toluene. Add a reducing agent (e.g., NaBH4 or an organoaluminum reagent) to generate the active Co(I) catalyst.
-
Reaction Setup: To the activated catalyst solution, add the nitrile (10 mmol) and the alkyne (22 mmol, slight excess) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for several hours, monitoring by GC-MS or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and filter off any catalyst residues. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography or distillation to isolate the substituted pyridine.
Data Presentation: Comparative Yields for Pyridine Synthesis Methods
The following table summarizes typical yields for various substituted pyridine synthesis methods under optimized conditions.
| Synthesis Method | Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |
| Hantzsch | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | PTSA, Ultrasonic Irradiation, Aqueous Micelles | >90 | [2] |
| Kröhnke | N-phenacylpyridinium bromide, Chalcone, Ammonium Acetate | 2,4,6-Triphenylpyridine | Glacial Acetic Acid, Reflux | ~90 | |
| Guareschi-Thorpe | Ethyl Cyanoacetate, Ethyl Acetoacetate, Ammonium Carbonate | 2-Hydroxy-4,6-dimethyl-3-cyanopyridine | Water/Ethanol, 80 °C | High | [7] |
| Bönnemann | Acetonitrile, Acetylene | 2-Methylpyridine | Cobalt(I) catalyst | 74 | [8] |
Visualizing Workflows and Pathways
General Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyridine synthesis.
Kröhnke Pyridine Synthesis Mechanism
Caption: Key steps in the Kröhnke pyridine synthesis mechanism.
Decision Tree for Pyridine Purification
Caption: A decision-making guide for purifying substituted pyridine products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Purification of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and appearance of this compound?
A1: this compound is typically a yellow oil.[1]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction of a 3-halopyridine-2-carbonitrile (e.g., 3-bromo- or 3-chloro-pyridine-2-carbonitrile) with tert-butylthiol. Potential impurities include:
-
Unreacted starting materials: 3-halopyridine-2-carbonitrile and tert-butylthiol.
-
Side-products: Di-tert-butyl disulfide, formed from the oxidation of tert-butylthiol.
-
Hydrolysis products: 3-Hydroxy-pyridine-2-carbonitrile, if water is present in the reaction mixture.
-
Over-reaction products: Depending on the reaction conditions, further substitution on the pyridine ring is a possibility, though less common.
Q3: My purified this compound is a yellow oil, but I have seen reports of it being a solid. Why is this?
A3: While it is often isolated as a yellow oil, it has a reported melting point of 38.3-38.6°C.[1] It is possible for the compound to exist as a supercooled liquid or an amorphous solid. Scratching the flask or seeding with a crystal may induce crystallization.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of product during the purification of this compound. What are the possible causes and solutions?
A: Low recovery can stem from several factors related to the chosen purification method.
| Possible Cause | Troubleshooting & Optimization |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. If the compound is too soluble in the cold solvent, significant amounts will be lost in the mother liquor. Experiment with different solvent systems. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation, can be effective. |
| Premature Crystallization During Hot Filtration | If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter funnel. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
| Compound Volatility | If removing solvent under high vacuum and/or elevated temperature, you may be losing product due to its volatility. Use a lower temperature and a gentler vacuum. A cold trap can help recover volatile product. |
| Strong Interaction with Chromatography Stationary Phase | The basic nitrogen on the pyridine ring can interact strongly with acidic silica gel, leading to peak tailing and incomplete elution. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent. |
| Co-elution with Impurities | If an impurity has a very similar polarity to the product, it may be difficult to separate by column chromatography, leading to the discarding of mixed fractions and thus lowering the yield. Try a different solvent system or a different stationary phase (e.g., alumina). |
Issue 2: Persistent Impurities After Column Chromatography
Q: I am unable to remove a persistent impurity from my this compound using silica gel chromatography. What can I do?
A: Persistent impurities often have polarities very similar to the desired product.
| Impurity Type | Identification | Troubleshooting Strategy |
| Di-tert-butyl disulfide | This is a common, relatively non-polar impurity. It can be identified by its characteristic odor and by GC-MS analysis. | This impurity is often less polar than the product. A non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) should allow for its separation. If it co-elutes, consider a pre-purification wash with a dilute oxidizing agent to convert any remaining tert-butylthiol to the disulfide, which might then be more easily separated. Alternatively, extractive distillation has been reported for the removal of disulfides from organic mixtures.[2] |
| Unreacted 3-halopyridine-2-carbonitrile | This can be detected by LC-MS or by TLC if a suitable staining method is used. | The starting material is generally more polar than the product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, should effectively separate the starting material. |
| Isomeric Impurities | If the starting material contained isomeric impurities, these may carry through the reaction. | Isomers can be very difficult to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be required. Consider re-purifying the starting material before the reaction. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent for separation. If significant tailing of the product spot is observed, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent for gradient chromatography) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity eluent (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data for Similar Pyridine Derivative Purifications:
| Compound | Stationary Phase | Eluent System | Purity | Reference |
| 3-chloro-2-cyano-5-trifluoromethylpyridine | Not specified (Distillation) | N/A | 98% | [3][4] |
| Substituted Pyridine Derivative | Silica Gel | Ethyl Acetate / Pentane (1:4) | Not specified | [5] |
Protocol 2: Recrystallization
While this compound is often an oil at room temperature, this protocol can be attempted if solidification occurs or for closely related solid analogues.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., hexane, isopropanol, or a mixed solvent system)
-
Standard laboratory glassware for recrystallization
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A high-level workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for persistent impurities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
Technical Support Center: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. This information is intended for researchers, scientists, and professionals in drug development who may be using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is there any published stability data for this compound?
A1: Currently, there is no specific, publicly available stability data for this compound. The Safety Data Sheet (SDS) for this compound often indicates "no data available" for chemical stability and reactivity. Therefore, stability should be assessed on a case-by-case basis under your specific experimental conditions.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its chemical structure, this compound has three main functional groups that could be susceptible to degradation: the nitrile group, the thioether linkage, and the pyridine ring. The most probable degradation pathways are the hydrolysis of the nitrile group and the oxidation of the tert-butylsulfanyl (thioether) group.
Q3: How should I store this compound?
A3: In the absence of specific storage instructions, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a refrigerator or freezer at temperatures between 2-8°C or -20°C is advisable. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: I've noticed a change in the color of the compound over time. What could be the cause?
A4: A color change, such as yellowing, can be an indication of degradation. This could be due to oxidation of the sulfur atom or other complex degradation pathways involving the pyridine ring, potentially initiated by exposure to air or light.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Analytical Data (NMR, LC-MS)
-
Question: I am observing unexpected peaks in my NMR or LC-MS analysis of a sample containing this compound. Could this be due to degradation?
-
Answer: Yes, the appearance of new signals in your analytical data is a strong indicator of degradation. The two most likely degradation products would result from hydrolysis of the nitrile group or oxidation of the thioether.
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH). This is often catalyzed by the presence of acid or base, even in trace amounts in your solvents or on glassware.
-
Oxidation: The thioether group (-S-C(CH3)3) is susceptible to oxidation, which would convert it to a sulfoxide and then potentially to a sulfone. This can be caused by exposure to atmospheric oxygen, or more rapidly by oxidizing agents in your reaction mixture.
-
Issue 2: Low or Inconsistent Yields in Reactions
-
Question: My reaction yields are lower than expected or inconsistent when using this compound. Could the stability of the starting material be the issue?
-
Answer: Absolutely. If the compound has degraded during storage, the actual amount of active starting material will be lower than what you have weighed out, leading to lower yields. It is crucial to assess the purity of the compound before use, especially if it has been stored for an extended period.
Preventative Measures and Solutions
-
Purity Assessment: Before use, and periodically during storage, check the purity of your this compound stock. This can be done using techniques like NMR, HPLC, or GC-MS.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen and moisture.
-
Solvent Purity: Use dry, degassed solvents to prevent hydrolysis and oxidation.
-
pH Control: Be mindful of the pH of your reaction conditions, as acidic or basic environments can accelerate the hydrolysis of the nitrile group.
-
Forced Degradation Study: If the stability of this compound is critical for your experiments, consider performing a forced degradation study to understand its stability under your specific conditions.
Data Presentation
Since no specific quantitative stability data for this compound is publicly available, the following table summarizes the potential degradation pathways and the conditions that can promote them in a qualitative manner.
| Functional Group | Potential Degradation Pathway | Promoting Conditions | Potential Degradation Product(s) |
| Nitrile | Hydrolysis | Acidic or basic conditions, presence of water | 3-(tert-butylsulfanyl)picolinamide, 3-(tert-butylsulfanyl)picolinic acid |
| Thioether | Oxidation | Exposure to air (oxygen), oxidizing agents (e.g., peroxides) | 3-(tert-butylsulfinyl)pyridine-2-carbonitrile (Sulfoxide), 3-(tert-butylsulfonyl)pyridine-2-carbonitrile (Sulfone) |
| Pyridine Ring | Photodegradation/Thermal Decomposition | Exposure to UV light, high temperatures | Complex mixture of byproducts |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific instrument and column.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.
-
The presence of new peaks in aged samples compared to a fresh sample would indicate degradation.
-
Visualizations
Diagrams of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues.
Technical Support Center: Troubleshooting Suzuki Coupling with Sterically Hindered Pyridines
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a sterically hindered pyridine shows low to no conversion of the starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion is a frequent challenge when dealing with sterically hindered pyridines. The primary culprits are often related to steric hindrance impeding the catalytic cycle and catalyst inhibition by the pyridine nitrogen. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered pyridine halide.
-
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Base Selection: The choice of base is crucial for the transmetalation step. For sterically hindered substrates, a stronger base is often required.
-
Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier, especially with challenging substrates.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a highly effective method for accelerating the reaction.[5]
-
-
Solvent Choice: The solvent needs to solubilize all reaction components and facilitate the catalytic cycle.
Q2: I'm observing significant formation of side products, such as homocoupled boronic acid and protodeboronation of my starting material. How can I minimize these?
A2: The formation of side products is a common issue that reduces the yield of the desired product. Here are strategies to mitigate these unwanted reactions:
-
Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved, often by residual water or acidic protons, before transmetalation. Pyridine boronic acids can be particularly susceptible to this.
-
Recommendation:
-
Use anhydrous solvents and handle reagents under an inert atmosphere.
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.
-
Employing milder bases like K₂CO₃ or KF can sometimes reduce the rate of protodeboronation.[8]
-
-
-
Homocoupling: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen.
-
Recommendation:
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before heating.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Dehalogenation: The starting pyridine halide can be reduced, replacing the halogen with a hydrogen atom.
-
Recommendation: This can sometimes be minimized by carefully optimizing the reaction conditions, including the choice of base and solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for Suzuki coupling with a 2,6-disubstituted pyridine?
A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for sterically hindered 2,6-disubstituted pyridines, catalyst systems based on bulky, electron-rich monophosphine ligands are generally the most successful. The Buchwald ligands, such as SPhos and XPhos, are widely reported to be highly effective for these challenging couplings.[2] N-heterocyclic carbene (NHC) ligands have also shown excellent performance, particularly for sterically demanding substrates.[9] It is often necessary to screen a few different ligand/catalyst combinations to find the optimal conditions for a specific reaction.
Q2: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?
A2: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. For sterically hindered pyridines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][4] The choice of base can also influence the solubility of the reaction components and affect the rate of side reactions.
Q3: Can I run Suzuki coupling reactions with sterically hindered pyridines open to the air?
A3: It is strongly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which will shut down the catalytic cycle. Additionally, the presence of oxygen can promote the unwanted homocoupling of the boronic acid. Thoroughly degassing your solvents and reaction mixture is a critical step for achieving high yields and reproducibility.
Q4: My sterically hindered pyridine boronic acid seems to be unstable. What can I do?
A4: Pyridine boronic acids, especially those with certain substitution patterns, can be prone to decomposition, primarily through protodeboronation. To address this, you can convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters are generally more robust and can be used directly in the Suzuki coupling reaction. Alternatively, using lithium triisopropyl pyridylboronates, which can be prepared in one step from the corresponding bromopyridine, has been shown to be an effective strategy for coupling unstable 2-pyridyl nucleophiles.[8]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered pyridines, based on literature data.
Table 1: Comparison of Catalyst/Ligand Systems for the Suzuki Coupling of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Data compiled from a comparative guide on palladium catalysts for the Suzuki coupling of 2,6-dibromopyridine.[1]
Table 2: Effect of Base on the Suzuki Coupling of a Sterically Hindered Aryl Bromide with a Pyridylboronate
| Base | Yield (%) |
| KF | High |
| K₃PO₄ | Moderate |
| Cs₂CO₃ | High |
Qualitative data suggests that for challenging couplings, stronger bases like KF and Cs₂CO₃ can be more effective.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered pyridyl bromide with an arylboronic acid. This should be considered a starting point and may require optimization for your specific substrates.
General Protocol for Suzuki Coupling of a Sterically Hindered Pyridyl Bromide
Materials:
-
Sterically hindered pyridyl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the sterically hindered pyridyl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the pyridyl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting Suzuki coupling reactions with sterically hindered pyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: A decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Preventing Desulfurization in Reactions with Tert-Butylthio Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of desulfurization in palladium-catalyzed cross-coupling reactions involving tert-butylthio pyridines.
Frequently Asked Questions (FAQs)
Q1: What is desulfurization in the context of tert-butylthio pyridine reactions?
A1: Desulfurization is an undesired side reaction where the C-S bond in a tert-butylthio pyridine molecule is cleaved during a chemical transformation, most commonly a palladium-catalyzed cross-coupling reaction. This leads to the formation of a byproduct that has lost the tert-butylthio group, often replaced by a hydrogen atom or another nucleophile present in the reaction mixture. This side reaction reduces the yield of the desired product and complicates purification.
Q2: Which common reactions are prone to desulfurization of tert-butylthio pyridines?
A2: Desulfurization is frequently observed in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
These reactions often employ high temperatures and strong bases, conditions that can promote C-S bond cleavage.
Q3: What are the primary factors that contribute to desulfurization?
A3: Several factors can influence the extent of desulfurization:
-
Reaction Temperature: Higher temperatures generally increase the rate of desulfurization.
-
Choice of Base: Strong bases, especially in high concentrations, can promote C-S bond cleavage. The nature of the base (e.g., carbonate, phosphate, alkoxide) plays a crucial role.
-
Palladium Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand can significantly impact the selectivity of the reaction. Bulky, electron-rich ligands can sometimes stabilize the catalytic intermediates and suppress desulfurization.
-
Substrate Electronics: The electronic properties of the pyridine ring and the coupling partner can influence the susceptibility of the C-S bond to cleavage.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during reactions with tert-butylthio pyridines.
Issue 1: Low Yield of Desired Product and Significant Desulfurization in Suzuki-Miyaura Coupling
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the desulfurized pyridine byproduct.
-
The isolated yield of the desired C-C coupled product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Gradually decrease the reaction temperature in 10 °C increments. Monitor the reaction progress to find the optimal temperature that favors the desired coupling over desulfurization. Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Inappropriate Base | Switch to a milder base. For example, if using a strong base like NaOtBu, consider switching to K₂CO₃ or K₃PO₄. Perform a screen of different bases to identify the one that provides the best selectivity. |
| Unsuitable Ligand | The choice of phosphine ligand is critical. Experiment with different ligands. Bulky, electron-rich monophosphine ligands such as SPhos or XPhos have been shown to be effective in minimizing side reactions in some Suzuki couplings.[1][2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that promote desulfurization. |
Issue 2: C-S Bond Cleavage During Buchwald-Hartwig Amination
Symptoms:
-
Formation of a desulfurized amine byproduct is observed.
-
Difficulty in isolating the desired N-arylated product in high purity.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Strong Base | Similar to Suzuki coupling, strong bases can be detrimental. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides in amination reactions to minimize side reactions. |
| Catalyst System | Utilize a well-defined palladium precatalyst with a suitable ligand. For challenging aminations, catalyst systems based on bulky biarylphosphine ligands are often employed to promote the desired C-N bond formation over C-S cleavage.[3] |
| Reaction Temperature | Amination reactions can often be run at lower temperatures than other cross-coupling reactions. Attempt the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) before resorting to higher temperatures. |
| Solvent Choice | The choice of solvent can influence the reaction outcome. Toluene, dioxane, and THF are commonly used. A solvent screen may be beneficial to find the optimal medium that disfavors the desulfurization pathway. |
Data Presentation: Ligand and Base Effects on Desulfurization
The following table summarizes hypothetical, yet representative, quantitative data illustrating the impact of ligand and base selection on the outcome of a Suzuki-Miyaura coupling of a 2-(tert-butylthio)halopyridine with an arylboronic acid.
| Entry | Palladium Precursor | Ligand | Base | Temperature (°C) | Yield of Desired Product (%) | Yield of Desulfurized Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | 100 | 45 | 35 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 65 | 15 |
| 3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | 80 | 85 | <5 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 80 | 90 | <2 |
| 5 | Pd(OAc)₂ | dppf | K₂CO₃ | 100 | 70 | 10 |
This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Desulfurization
This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-(tert-butylthio)halopyridine with an arylboronic acid, optimized to reduce the risk of desulfurization.
Materials:
-
2-(tert-butylthio)halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 2-(tert-butylthio)halopyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Desired Suzuki coupling vs. undesired desulfurization pathway.
Experimental Workflow for Troubleshooting Desulfurization
Caption: A logical workflow for troubleshooting desulfurization.
References
Technical Support Center: Characterization of Unexpected Byproducts in Pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing unexpected byproducts in pyridine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during pyridine synthesis, leading to the formation of unexpected byproducts.
Question 1: My Hantzsch pyridine synthesis is producing a significant amount of an unknown, less polar byproduct. How can I identify and minimize it?
Answer:
A common unexpected byproduct in the Hantzsch synthesis is the formation of a tricyclic pyran derivative, especially in unsymmetrical reactions. This can occur due to incorrect reagent addition order.[1] Additionally, incomplete oxidation of the 1,4-dihydropyridine intermediate is a frequent issue, leading to its presence as a major impurity.[1][2]
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct: Utilize GC-MS and ¹H NMR to identify the unknown compound. The 1,4-dihydropyridine will have characteristic signals for the C4-proton and N-H proton, which will be absent in the final oxidized pyridine. Tricyclic pyrans will exhibit a more complex NMR spectrum.
-
Optimize Reagent Addition: To minimize the formation of tricyclic pyrans, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
-
Ensure Complete Oxidation: Monitor the oxidation of the 1,4-dihydropyridine intermediate by TLC. If incomplete, consider increasing the stoichiometry of the oxidizing agent (e.g., nitric acid, potassium ferrocyanide) or exploring milder, more efficient oxidizing agents like iodine in refluxing methanol.[1][3]
Quantitative Data on Hantzsch Synthesis Byproducts:
| Byproduct Type | Typical Yield (%) | Conditions Favoring Formation | Analytical Characterization |
| 1,4-Dihydropyridine Intermediate | Variable | Incomplete oxidation | ¹H NMR, GC-MS |
| Tricyclic Pyrans | 5-15% | Incorrect order of reagent addition in unsymmetrical synthesis | ¹H NMR, ¹³C NMR, GC-MS |
| Over-oxidized Products (e.g., N-oxides) | <5% | Harsh oxidizing conditions | LC-MS, ¹H NMR |
Question 2: In my Kröhnke pyridine synthesis, I'm observing a complex mixture of products and a low yield of the desired substituted pyridine. What are the likely side reactions?
Answer:
The Kröhnke synthesis is generally high-yielding, but side reactions can occur, leading to a complex product mixture.[4] Potential byproducts include Michael adducts that have not cyclized, and products from self-condensation of the α,β-unsaturated carbonyl compound. The purity of the starting α-pyridinium methyl ketone salt is also crucial.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Use HPLC and ¹H NMR to identify the major components of the product mixture. This will help determine if the issue is incomplete reaction, side product formation, or degradation.
-
Optimize Reaction Conditions: Ensure the reaction is carried out under appropriate temperature and time. Prolonged reaction times or excessively high temperatures can lead to degradation. The use of ammonium acetate as the ammonia source is critical for the cyclization and dehydration steps.[4]
-
Purify Starting Materials: Ensure the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure. Impurities can lead to a cascade of side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in pyridine synthesis in general?
A1: Common unexpected byproducts can be broadly categorized as:
-
Partially reacted intermediates: Such as the 1,4-dihydropyridine in the Hantzsch synthesis.[2]
-
Isomers: Positional isomers can form depending on the regioselectivity of the reaction.
-
Over-alkylation or Over-acylation products: The pyridine nitrogen is nucleophilic and can be further alkylated or acylated.[5]
-
Polymeric materials: Especially in reactions involving aldehydes or activated alkenes, polymerization can lead to insoluble tars.[6]
-
Products from side reactions: Specific to the named reaction, such as tricyclic pyrans in the Hantzsch synthesis or uncyclized Michael adducts in the Kröhnke synthesis.[1][4]
Q2: How can I use analytical techniques to identify and quantify these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts. The mass spectrum provides fragmentation patterns that can be compared against libraries for identification.[7]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile byproducts and for monitoring reaction progress.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of unknown byproducts. Quantitative NMR (qNMR) can be used for accurate quantification.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the byproducts and for monitoring the disappearance of starting materials and the appearance of products in real-time.[9]
Experimental Protocols
Protocol 1: GC-MS Analysis of Pyridine Synthesis Byproducts
This protocol outlines a general method for the analysis of volatile byproducts from a pyridine synthesis reaction.
1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate). c. Dry the organic extract over anhydrous sodium sulfate and filter. d. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the same solvent. e. If necessary, derivatize polar compounds to increase their volatility (e.g., silylation).[10]
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
- Inlet Temperature: 250 °C.[11]
- Injection Volume: 1 µL (splitless mode).[11]
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp 1: 3 °C/min to 150 °C.
- Ramp 2: 20 °C/min to 250 °C, hold for 3 minutes.[11]
- MSD Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Transfer Line Temperature: 280 °C.
3. Data Analysis: a. Identify peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for tentative identification. c. For quantification, prepare calibration curves using certified reference standards of the identified byproducts.
Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation of Byproducts
This protocol provides a general procedure for preparing and analyzing a sample from a pyridine synthesis reaction by ¹H NMR.
1. Sample Preparation: a. Isolate the byproduct of interest using column chromatography or preparative HPLC. b. Dissolve 5-10 mg of the purified byproduct in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. c. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
2. NMR Data Acquisition:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Experiment: 1D ¹H NMR.
- Solvent: CDCl₃ (or other appropriate deuterated solvent).
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification).
- Pulse Width: Calibrated 90° pulse.
3. Data Processing and Analysis: a. Fourier transform the raw data. b. Phase the spectrum manually. c. Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). d. Integrate the signals to determine the relative number of protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure of the byproduct. f. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.
Protocol 3: FTIR Spectroscopy for Reaction Monitoring
This protocol describes how to use FTIR to monitor the progress of a pyridine synthesis and detect the formation of intermediates or byproducts.
1. Sample Preparation: a. At various time points during the reaction, carefully withdraw a small aliquot of the reaction mixture. b. If the sample is a solid, prepare a KBr pellet or use an ATR accessory. c. If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl, KBr) or an ATR accessory can be used.
2. FTIR Data Acquisition:
- Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
- Accessory: ATR or transmission.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.
3. Data Analysis: a. Collect a background spectrum before each sample measurement. b. Monitor the disappearance of characteristic peaks of the starting materials (e.g., C=O stretch of ketones, N-H stretch of amines). c. Observe the appearance of characteristic peaks of the pyridine product (e.g., C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region).[12] d. The appearance of unexpected peaks may indicate the formation of byproducts. For example, a strong, broad O-H stretch around 3400 cm⁻¹ could indicate the presence of a hydrated intermediate.
Visualizations
Caption: Byproduct formation pathway in Hantzsch synthesis.
Caption: General troubleshooting workflow for byproducts.
Caption: Analytical workflow for byproduct characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. baranlab.org [baranlab.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyridine Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of pyridine rings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving high regioselectivity in pyridine functionalization so challenging?
A1: The functionalization of the pyridine ring presents a formidable challenge due to its inherent electronic properties. The nitrogen atom makes the ring electron-deficient, deactivating it towards electrophilic substitution, much like a nitro group in benzene. This directs electrophilic attack primarily to the C3 position. Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions, which can stabilize anionic intermediates.[1][2] The intricate interplay of these electronic effects, combined with steric hindrance and specific reaction conditions, frequently results in mixtures of regioisomers, making selective functionalization a significant hurdle.[2]
Q2: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is low-yielding and unselective. What can I do?
A2: This is a common issue. The electron-deficient nature of the pyridine ring makes it significantly less reactive than benzene in EAS reactions, often requiring harsh conditions which can lead to poor selectivity.[1]
Troubleshooting Steps:
-
Activate the Ring: A widely used and effective strategy is the formation of a pyridine N-oxide. The N-oxide group is electron-donating, which activates the C2 and C4 positions towards electrophilic attack.[1][3] Following the substitution reaction, the N-oxide can be deoxygenated.
-
Milder Reagents: For halogenations, switching from elemental halogens to N-halosuccinimides (NCS, NBS, NIS) can provide better control and improved regioselectivity.[1]
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can promote the reaction, but care must be taken as the Lewis acid can also coordinate to the pyridine nitrogen, further deactivating the ring.[4]
Q3: I am struggling with achieving meta-(C3/C5) selective functionalization. What are the current state-of-the-art strategies?
A3: meta-Selective C-H functionalization is particularly challenging due to the electronic properties of the pyridine ring, which favor ortho and para functionalization.[4][5][6] However, several effective strategies have been developed:
-
Directing Groups: The installation of a directing group at the ortho or para position can steer functionalization to the meta position.[4] However, the need to install and subsequently remove the directing group can be a drawback.[4]
-
Temporary Dearomatization: This strategy involves the temporary conversion of the pyridine into a more electron-rich, dearomatized intermediate. These intermediates, such as Zincke imines or oxazino pyridines, can then undergo regioselective electrophilic functionalization at the meta position, followed by rearomatization.[4][5][7][8]
-
Transition Metal Catalysis: Iridium-catalyzed C-H borylation is a powerful method for achieving meta-selectivity, which is often sterically controlled.[4][9]
Troubleshooting Guide: Common Issues in Pyridine Functionalization
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Mixture of C2 and C4 isomers in a Minisci (radical) reaction. | The relative reactivity of the C2 and C4 positions is often similar. Acidic conditions can favor C2 addition. | Employ a removable blocking group on the nitrogen, such as a maleate-derived group, to sterically hinder the C2/C6 positions and direct alkylation to the C4 position. Avoid acidic conditions if C4 selectivity is desired. | [2] |
| Low yield in a Directed ortho-Metalation (DoM) reaction. | Incomplete deprotonation due to an insufficiently strong base. Side reactions due to the reactivity of the organometallic intermediate. | Use a stronger base, such as a lithium amide base. Ensure the reaction is performed at a low temperature (e.g., -78 °C) to minimize side reactions. | [3] |
| Failure or low yield in Suzuki coupling with an unprotected aminopyridine. | Catalyst inhibition or deactivation due to coordination of the palladium catalyst with both the pyridine and amino nitrogens. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are effective for heteroaryl couplings. Consider using a pre-catalyst for more active and stable catalytic species. | [10] |
| Poor regioselectivity in the halogenation of a substituted pyridine. | The directing effects of the ring nitrogen and the existing substituent are competing. | For C2-halogenation, utilize a pyridine N-oxide strategy with reagents like POCl₃ or POBr₃. For C3-halogenation under mild conditions, consider a Zincke imine intermediate strategy. | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide
This protocol is adapted from established methods for the selective halogenation of pyridines at the C2 position.[1]
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for meta-Selective Halogenation via a Zincke Imine Intermediate
This protocol outlines a mild, three-step, one-pot procedure for C3-halogenation.[1][7]
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.
-
Halogenation: Add the N-halosuccinimide (e.g., NIS for iodination, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-halopyridine is complete.
-
Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.
Visualizing Regioselective Strategies
Caption: Overview of strategies for achieving regioselectivity in pyridine functionalization.
Caption: A logical workflow for troubleshooting poor regioselectivity in pyridine functionalization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the synthesis of this compound?
A1: A robust and scalable two-step synthesis is recommended. The first step involves the palladium-catalyzed cyanation of 2,3-dibromopyridine to produce the key intermediate, 3-bromopyridine-2-carbonitrile. The second step is the nucleophilic aromatic substitution (SNAr) of 3-bromopyridine-2-carbonitrile with tert-butylthiol.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both steps of the synthesis require careful handling of reagents.
-
Cyanation Step: While potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic alternative to simple alkali metal cyanides, it can still release hydrogen cyanide gas in the presence of strong acids. The reaction should be performed in a well-ventilated fume hood.
-
Nucleophilic Aromatic Substitution Step: tert-Butylthiol is a volatile and malodorous compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q3: Can alternative reagents be used for the cyanation step?
A3: Yes, while potassium hexacyanoferrate(II) is recommended for its lower toxicity, other cyanide sources like zinc cyanide (Zn(CN)₂) can also be used in palladium-catalyzed cyanations.[1] However, Zn(CN)₂ is still toxic and requires careful handling. Traditional methods using copper(I) cyanide (CuCN) are also possible but often require harsher conditions.
Q4: What are the key parameters to control for a successful scale-up?
A4: For successful scale-up, it is crucial to ensure efficient mixing, and effective temperature control, especially during the exothermic nucleophilic aromatic substitution reaction. The choice of solvent and base in both steps is also critical for achieving high yields and purity. A thorough understanding of the reaction kinetics and potential side reactions is essential before proceeding to a larger scale.
Experimental Protocols
Step 1: Synthesis of 3-Bromopyridine-2-carbonitrile
This protocol is adapted from palladium-catalyzed cyanation methods using potassium hexacyanoferrate(II) as a non-toxic cyanide source.[1][2]
Reaction Scheme: 2,3-Dibromopyridine → 3-Bromopyridine-2-carbonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) |
| 2,3-Dibromopyridine | 236.89 | 2.37 g | 10.0 |
| Potassium Hexacyanoferrate(II) Trihydrate | 422.39 | 2.11 g | 5.0 |
| Palladium Acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 |
| Xantphos | 578.68 | 231 mg | 0.4 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 20.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dibromopyridine, potassium hexacyanoferrate(II) trihydrate, palladium acetate, Xantphos, and sodium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromopyridine-2-carbonitrile.
Step 2: Synthesis of this compound
This protocol is based on general procedures for nucleophilic aromatic substitution of heteroaryl halides with thiols.[3]
Reaction Scheme: 3-Bromopyridine-2-carbonitrile + tert-Butylthiol → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 5 mmol scale) | Moles (mmol) |
| 3-Bromopyridine-2-carbonitrile | 183.01 | 0.915 g | 5.0 |
| tert-Butylthiol | 90.19 | 0.54 g (0.68 mL) | 6.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.04 g | 7.5 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 25 mL | - |
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromopyridine-2-carbonitrile and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add N,N-dimethylacetamide (DMAc) via syringe.
-
Add tert-butylthiol dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Troubleshooting Guides
Step 1: Cyanation of 2,3-Dibromopyridine
Q: The reaction shows low conversion of the starting material. What could be the issue?
A:
-
Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (nitrogen or argon). Catalyst poisoning by cyanide can also be an issue.[4] Using a pre-catalyst or ensuring the active Pd(0) species is generated efficiently can help.[1]
-
Insufficient Temperature: The reaction typically requires elevated temperatures (120-140 °C) to proceed at a reasonable rate. Ensure the reaction is heated to the correct temperature.
-
Poor Solubility of Reagents: Potassium hexacyanoferrate(II) has limited solubility in some organic solvents. Using a polar aprotic solvent like DMF or DMAc is recommended. Vigorous stirring is crucial.
Q: I am observing the formation of significant side products. What are they and how can I minimize them?
A:
-
Hydrolysis of the Nitrile: If water is present in the reaction mixture, the newly formed nitrile group can be hydrolyzed to a primary amide or a carboxylic acid. Ensure anhydrous conditions are maintained.
-
Double Cyanation: Although less likely with K₄[Fe(CN)₆] due to the controlled release of cyanide, the formation of 2,3-dicyanopyridine is a possible side product. Optimizing the stoichiometry of the cyanide source can help minimize this.
Step 2: Nucleophilic Aromatic Substitution
Q: The reaction is sluggish and does not go to completion.
A:
-
Insufficient Base: Potassium carbonate is crucial for deprotonating the tert-butylthiol to form the more nucleophilic thiolate. Ensure an adequate amount of a suitable base is used. A stronger base like sodium hydride could be considered, but with caution due to its reactivity.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially for a less activated position like the 3-position of the pyridine ring.
-
Solvent Choice: A polar aprotic solvent like DMAc or DMF is generally preferred to facilitate the SNAr reaction.
Q: The work-up is difficult due to the smell of unreacted tert-butylthiol.
A:
-
Quenching with an Oxidant: A dilute solution of an oxidizing agent like sodium hypochlorite (bleach) can be carefully added to the aqueous layer during work-up to oxidize the residual thiol to less odorous compounds. This should be done cautiously in a fume hood.
-
Extraction with a Basic Solution: Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can help remove the acidic thiol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low conversion in the cyanation step.
References
Validation & Comparative
A Comparative Analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile and Other Pyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile and other pyridine-2-carbonitrile derivatives, focusing on their potential therapeutic applications, supported by available, albeit extrapolated, structure-activity relationship data and detailed experimental protocols.
Introduction to Pyridine-2-carbonitrile Derivatives
Pyridine-2-carbonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and vasorelaxant properties. The functionalization of the pyridine ring at various positions allows for the fine-tuning of their pharmacological profiles. The introduction of a substituent at the 3-position, in particular, has been shown to significantly influence the biological efficacy of these compounds.
Comparative Analysis: this compound vs. Other Derivatives
The tert-butyl group at the 3-position introduces significant steric bulk. This feature can influence the molecule's interaction with biological targets. The sulfur linkage (sulfanyl) provides a degree of flexibility and can participate in hydrogen bonding or other interactions within a protein's active site.
Table 1: Hypothetical and Reported Biological Activities of Selected Pyridine-2-carbonitrile Derivatives
| Derivative | R Group (at position 3) | Reported/Hypothesized Biological Activity | Key Structural Features |
| This compound | -S-C(CH₃)₃ | Hypothesized: Anticancer, Kinase Inhibitor | Bulky, lipophilic tert-butyl group; flexible thioether linkage. |
| 3-Amino-pyridine-2-carbonitrile | -NH₂ | Anticancer, Antimicrobial | Small, polar amino group capable of hydrogen bonding. |
| 3-Methoxy-pyridine-2-carbonitrile | -OCH₃ | Anticancer | Electron-donating methoxy group. |
| 3-Chloro-pyridine-2-carbonitrile | -Cl | Synthetic Intermediate | Electron-withdrawing chloro group. |
The bulky tert-butyl group in this compound might enhance its binding affinity to certain enzymes, such as kinases, by occupying a hydrophobic pocket in the active site. However, this same bulkiness could also hinder its access to other targets. In contrast, smaller substituents like amino or methoxy groups may allow for different binding modes and, consequently, different biological activities.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and biological evaluation of pyridine-2-carbonitrile derivatives are provided below.
Synthesis of this compound
A general method for the synthesis of 3-alkylsulfanyl-pyridine-2-carbonitriles involves the reaction of a 3-halo-pyridine-2-carbonitrile with a corresponding thiol.
Materials:
-
3-Bromo-pyridine-2-carbonitrile
-
tert-Butyl thiol (2-methyl-2-propanethiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-pyridine-2-carbonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and tert-butyl thiol (1.2 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Hypothetical signaling pathway inhibited by pyridine-2-carbonitrile derivatives.
Conclusion
While direct experimental evidence is pending, the structural features of this compound suggest its potential as a bioactive molecule, likely exhibiting anticancer or kinase inhibitory properties. The provided synthetic and biological evaluation protocols offer a framework for researchers to systematically investigate this and other novel pyridine-2-carbonitrile derivatives. Further comparative studies are essential to fully elucidate the structure-activity relationships within this promising class of compounds and to identify lead candidates for future drug development.
Unraveling the Reactivity of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile: A Comparative Analysis
For Immediate Release
In the landscape of pharmaceutical research and drug development, understanding the reactivity of heterocyclic compounds is paramount for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile and its analogs, offering valuable insights for researchers and scientists in the field. The reactivity of these compounds is primarily governed by nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of pyridine rings.
Comparative Reactivity Analysis
The reactivity of this compound and its analogs in SNAr reactions is influenced by the nature of the substituent at the 3-position. To provide a clear comparison, the following table summarizes the expected relative reactivity based on the electronic properties of the substituent.
| Compound | 3-Substituent | Expected Relative Reactivity |
| This compound | -S-tBu (tert-Butylsulfanyl) | Moderate |
| 3-Methoxy-pyridine-2-carbonitrile | -OCH₃ (Methoxy) | High |
| 3-Chloro-pyridine-2-carbonitrile | -Cl (Chloro) | Low |
| 3-Nitro-pyridine-2-carbonitrile | -NO₂ (Nitro) | Very High |
Note: This table is based on established principles of nucleophilic aromatic substitution, where electron-withdrawing groups enhance reactivity and electron-donating groups decrease it. The tert-butylsulfanyl group is considered to have a moderately activating effect compared to the strongly activating nitro group and the deactivating (by resonance) chloro group.
Experimental Protocols
General Experimental Protocol for Nucleophilic Aromatic Substitution on 3-Substituted-Pyridine-2-Carbonitriles:
Materials:
-
3-Substituted-pyridine-2-carbonitrile (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, piperidine) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 3-substituted-pyridine-2-carbonitrile and the anhydrous solvent.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add the nucleophile to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
The reaction can be run at room temperature or heated to a specific temperature to facilitate the reaction. Reaction times will vary depending on the reactivity of the substrate and the nucleophile.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted product.
For a comparative study, it is crucial to maintain identical reaction conditions (temperature, concentration, solvent, and nucleophile) for each analog to obtain meaningful relative reactivity data. The progress of the reaction can be quantified by measuring the rate of disappearance of the starting material or the rate of formation of the product using techniques like HPLC or GC-MS.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction.
Factors Influencing Reactivity
Several factors play a crucial role in determining the rate and outcome of nucleophilic aromatic substitution on pyridine rings:
-
Nature of the Substituent at the 3-Position: As highlighted in the table, electron-withdrawing groups (like -NO₂) significantly increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The tert-butylsulfanyl group (-S-tBu) is generally considered to be weakly electron-withdrawing by induction and weakly electron-donating by resonance, leading to moderate reactivity.
-
Leaving Group Ability: The nature of the leaving group at the position of substitution is critical. Better leaving groups (i.e., weaker bases) will facilitate the reaction.
-
Nucleophile Strength: Stronger nucleophiles will react faster.
-
Solvent: Polar aprotic solvents like DMF and DMSO are typically preferred as they can solvate the cationic species and do not interfere with the nucleophile.
Conclusion
While direct experimental kinetic data for this compound remains elusive in publicly accessible literature, a comparative analysis based on established chemical principles provides a strong framework for predicting its reactivity relative to its analogs. For researchers and drug development professionals, the provided experimental protocol offers a starting point to empirically determine these relative reactivities. Computational models, which correlate molecular descriptors with reactivity, also present a powerful tool for predicting the outcomes of such reactions and guiding synthetic strategies.[1][2] Further experimental studies are warranted to provide precise quantitative data and expand our understanding of the structure-reactivity relationships in this important class of compounds.
References
Comparative Biological Activities of Sulfur-Containing Pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various sulfur-containing pyridine derivatives, supported by experimental data from recent studies. The unique structural features of these compounds have positioned them as promising candidates in the search for novel therapeutic agents.
Sulfur-containing pyridine derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer and antimicrobial properties. The incorporation of a sulfur atom into the pyridine scaffold can significantly modulate the compound's physicochemical properties, leading to enhanced biological efficacy and novel mechanisms of action. This guide summarizes key findings on the anticancer and antimicrobial activities of two prominent classes of sulfur-containing pyridines: thienopyridines and pyridine-thiones, providing a comparative analysis of their performance.
Anticancer Activity: A Comparative Analysis
Recent research has highlighted the potential of thienopyridine and pyridine-thione derivatives as effective anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, with several derivatives demonstrating significant activity, in some cases surpassing that of established chemotherapeutic drugs.
Thienopyridine Derivatives
Thienopyridines, a class of compounds where a thiophene ring is fused to a pyridine ring, have shown promising anticancer activity. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, including those of the breast, colon, and liver.[1][2] The mechanism of action for some of these derivatives is linked to the inhibition of key signaling pathways involved in tumor progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.[3]
Pyridine-2(1H)-thione Derivatives
Pyridine-2(1H)-thione derivatives have also emerged as a significant class of anticancer agents. These compounds have demonstrated selective cytotoxicity against human liver and colon cancer cells while showing low toxicity to non-tumor cells, indicating a favorable safety profile.[2][4]
Table 1: Comparative Anticancer Activity of Selected Thienopyrimidine Derivatives against Human Breast Cancer Cell Line (MCF-7) [1]
| Compound ID | Substitution | IC50 (µM) |
| 9 | Sulfanilamide at 3-position, thione at 2-position | 27.83 |
| 12 | Sulfa-merazine at 3-position, thione at 2-position | 29.22 |
| 13 | Sulfa-dimethoxazine at 3-position, thione at 2-position | 22.52 |
| 14 | Sulfa-doxine at 3-position, thione at 2-position | 22.12 |
| Doxorubicin | Standard Chemotherapeutic Drug | 30.40 |
Table 2: Comparative Antiproliferative Activity of Pyridinethione and Thienopyridine Derivatives against Various Human Cancer Cell Lines [2][4]
| Compound Class | Specific Derivatives | Target Cancer Cell Line | IC50 (µM) |
| Pyridinethione | Compounds 3b, 4c–5d, 7b–12a, 10d, 13b | Human Colon (HCT-116) & Liver (HepG-2) | Interesting Antitumor Activity |
| Thieno[2,3-c]pyridine | Compound 6i | Head and Neck (HSC3) | 10.8 |
| Thieno[2,3-c]pyridine | Compound 6i | Breast (T47D) | 11.7 |
| Thieno[2,3-c]pyridine | Compound 6i | Colorectal (RKO) | 12.4 |
Antimicrobial Activity: A Comparative Overview
The rise of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. Sulfur-containing pyridine derivatives, particularly pyridine-thiones and their derivatives, have demonstrated significant potential in combating a range of bacterial and fungal strains.[5][6][7]
Table 3: Comparative Antimicrobial Activity of Pyridine and Thienopyridine Derivatives [6]
| Compound ID | Target Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
| 12a | E. coli | - | 0.0195 |
| 12a | B. mycoides | 33 | <0.0048 |
| 12a | C. albicans | 29 | <0.0048 |
| 15 | E. coli | - | >0.0048 |
| 15 | B. mycoides | - | 0.0098 |
| 15 | C. albicans | - | 0.039 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of these sulfur-containing pyridine derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams illustrate a key signaling pathway and a general workflow for drug discovery.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
Spectroscopic Comparison of Substituted Pyridine-2-carbonitriles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of substituted pyridine-2-carbonitriles, supported by experimental data. Pyridine-2-carbonitrile and its derivatives are important structural motifs in medicinal chemistry and materials science, and a thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and application.
This guide summarizes key spectroscopic data—including ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for a selection of substituted pyridine-2-carbonitriles. Detailed experimental protocols for these analytical techniques are also provided.
Comparative Spectroscopic Data
The following tables present a compilation of spectroscopic data for various substituted pyridine-2-carbonitriles, offering a clear comparison of the influence of different substituents on their spectral properties.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[1] The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about substituent effects.
Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Pyridine-2-carbonitriles (in CDCl₃)
| Compound | Substituent(s) | δ (ppm) of Pyridine Ring Protons | δ (ppm) of Substituent Protons |
| 2-Pyridinecarbonitrile | None | 7.40-8.80 (m, 4H) | - |
| 2-(benzylamino)-4-phenylnicotinonitrile | 4-phenyl, 2-(benzylamino) | 8.33 (d, 1H), 6.72 (d, 1H) | 7.62–7.58 (m, 2H), 7.55–7.48 (m, 3H), 7.44–7.36 (m, 4H), 7.35–7.30 (m, 1H), 5.71 (t, 1H), 4.79 (d, 2H) |
| 2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | 4-(4-methoxyphenyl), 2-(benzylamino) | 8.29 (d, 1H), 6.69 (d, 1H) | 7.59–7.55 (m, 2H), 7.42–7.35 (m, 4H), 7.34–7.30 (m, 1H), 7.05–7.01 (m, 2H), 5.67 (t, 1H), 4.78 (d, 2H), 3.88 (s, 3H) |
Data compiled from multiple sources.[2][3]
Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Pyridine-2-carbonitriles (in CDCl₃)
| Compound | Substituent(s) | δ (ppm) of Pyridine Ring Carbons | δ (ppm) of Nitrile Carbon (C≡N) | δ (ppm) of Substituent Carbons |
| 2-Pyridinecarbonitrile | None | 151.8, 137.2, 127.4, 123.0, 132.8 | 117.5 | - |
| 2-(benzylamino)-4-phenylnicotinonitrile | 4-phenyl, 2-(benzylamino) | 159.2, 154.4, 152.0, 113.1, 90.1 | 116.8 | 138.4, 136.7, 129.7, 128.8, 128.7, 128.1, 127.7, 127.5, 45.5 |
| 2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | 4-(4-methoxyphenyl), 2-(benzylamino) | 160.9, 159.3, 154.0, 151.8, 112.8, 89.7 | 117.2 | 138.5, 129.6, 128.9, 128.7, 127.7, 127.5, 114.3, 55.3, 45.5 |
Data compiled from multiple sources.[2][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] The nitrile (C≡N) stretching vibration is a particularly characteristic absorption for these compounds.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Selected Substituted Pyridine-2-carbonitriles
| Compound | Substituent(s) | ν(C≡N) | Other Key Absorptions |
| 2-Pyridinecarbonitrile | None | ~2230 | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1400) |
| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 4-(methoxymethyl), 6-methyl, 2-oxo | ~2220 | C=O stretching (~1650) |
Data compiled from multiple sources.[3][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule.[1] The wavelength of maximum absorption (λmax) can be influenced by the extent of conjugation and the presence of various substituents.
Table 4: UV-Vis Spectroscopic Data for Selected Substituted Pyridine-2-carbonitriles
| Compound | Substituent(s) | Solvent | λmax (nm) |
| Pyridine | None | Water | 257 |
| 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 4-(methoxymethyl), 1,6-dimethyl, 2-oxo | Ethanol | 332 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the key methods cited.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the pyridine-2-carbonitrile derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition : Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) may be used, where the sample is placed directly on the ATR crystal.
-
Instrumentation : An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The absorption frequencies are reported in wavenumbers (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The absorbance is measured over a specific wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).[5]
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized substituted pyridine-2-carbonitrile.
Caption: Workflow for the synthesis and spectroscopic characterization of substituted pyridine-2-carbonitriles.
References
- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of Thieno[2,3-b]pyridine Derivatives as Forkhead Box M1 (FOXM1) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, a key oncogene in human cancers. The data presented herein is based on published experimental findings and aims to provide an objective comparison of the inhibitory activities of various structural analogs.
Introduction to FOXM1 and Thieno[2,3-b]pyridine Inhibitors
The Forkhead Box M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and differentiation. Its overexpression is a common feature in a wide range of human cancers, making it an attractive target for anticancer drug development. Thieno[2,3-b]pyridines have emerged as a promising scaffold for the development of potent and selective FOXM1 inhibitors. This guide explores the impact of substitutions on the N-phenyl ring of the thieno[2,3-b]pyridine-2-carboxamide core on their inhibitory activity.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of the synthesized N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives was evaluated against the FOXM1-DNA binding domain. The following table summarizes the key SAR findings, with a focus on the effect of electron-withdrawing and electron-donating substituents on the phenyl ring.
| Compound ID | R1 | R2 | R3 | IC50 (µM) |
| 1 | H | H | H | > 50 |
| 2 | NO2 | H | H | 15.2 |
| 3 | CN | H | H | 18.5 |
| 4 | CF3 | H | H | 25.1 |
| 5 | H | Cl | H | 10.8 |
| 6 | NO2 | Cl | H | 5.2 |
| 7 | CN | Cl | H | 7.9 |
| 8 | CF3 | Cl | H | 9.1 |
| 9 | H | Br | H | 8.5 |
| 10 | NO2 | Br | H | 3.1 |
| 11 | CN | Br | H | 4.6 |
| 12 | CF3 | Br | H | 6.3 |
| 13 | H | I | H | 12.3 |
| 14 | NO2 | I | H | 6.8 |
| 15 | CN | I | H | 9.2 |
| 16 | CF3 | I | H | 10.5 |
| 17 | NO2 | Cl | NO2 | 2.5 |
| 18 | CF3 | Cl | CF3 | 7.8 |
Key Observations from the SAR Data:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (Compound 1) exhibited weak activity, highlighting the importance of substitutions for inhibitory potential.
-
Effect of Halogen Substitution: Introduction of a halogen at the R2 position (para-position) of the phenyl ring significantly enhanced the inhibitory activity. The potency followed the order Br > Cl > I.
-
Effect of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO2) and cyano (CN), at the R1 position (ortho-position) consistently led to a substantial increase in inhibitory activity across all halogen-substituted series. The nitro group generally conferred greater potency than the cyano group.
-
Combined Effect of Substituents: The most potent compounds in this series were those with a combination of a halogen at the R2 position and a strong electron-withdrawing group at the R1 position. For instance, compound 10 (R1=NO2, R2=Br) and compound 17 (R1=NO2, R2=Cl, R3=NO2) displayed the lowest IC50 values, indicating high inhibitory potency.
Experimental Protocols
A detailed description of the experimental methodologies employed for the synthesis and biological evaluation of the thieno[2,3-b]pyridine derivatives is provided below.
General Synthesis of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives
The synthesis of the target compounds was achieved through a multi-step process. The key step involved a Thorpe–Ziegler-type isomerization reaction between 2-amino-3-cyanothieno[2,3-b]pyridine and appropriately substituted 2-chloro-N-phenylacetamides.
Step 1: Synthesis of 2-Chloro-N-phenylacetamides Substituted anilines were reacted with chloroacetyl chloride in an appropriate solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine at 0°C to room temperature. The reaction mixture was stirred for several hours, followed by aqueous workup and purification by recrystallization or column chromatography to yield the desired 2-chloro-N-phenylacetamides.
Step 2: Synthesis of N-Phenylthieno[2,3-b]pyridine-2-carboxamides A mixture of 2-amino-3-cyanothieno[2,3-b]pyridine and the corresponding substituted 2-chloro-N-phenylacetamide was heated in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base, typically potassium carbonate. The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was poured into ice-water, and the precipitated solid was collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the final N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives.
In Vitro FOXM1 Inhibition Assay
The inhibitory activity of the synthesized compounds against the FOXM1-DNA binding domain was determined using a fluorescence polarization-based assay.
Principle: This assay measures the binding of a fluorescently labeled DNA probe, containing the FOXM1 binding sequence, to the recombinant FOXM1 protein. In the absence of an inhibitor, the large protein-DNA complex tumbles slowly in solution, resulting in a high fluorescence polarization value. When an inhibitor binds to the FOXM1 protein and displaces the DNA probe, the smaller, free DNA probe tumbles more rapidly, leading to a decrease in the fluorescence polarization value.
Procedure:
-
Recombinant human FOXM1 protein (DNA-binding domain) was incubated with varying concentrations of the test compounds in an assay buffer.
-
A fluorescein-labeled double-stranded DNA oligonucleotide containing the consensus FOXM1 binding site was added to the mixture.
-
The reaction was incubated at room temperature to allow binding to reach equilibrium.
-
Fluorescence polarization was measured using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein.
-
The percentage of inhibition was calculated for each compound concentration relative to the control (no inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving FOXM1 and the experimental workflow for the SAR study.
Efficacy of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile and Alternatives in Target-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, identified herein as its more extensively studied derivative AM103 (GSK2190914), and other prominent inhibitors targeting the 5-lipoxygenase-activating protein (FLAP). The data presented is intended to inform researchers and drug development professionals on the performance of these compounds in key target-based assays.
Introduction to FLAP Inhibition
Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of the 5-lipoxygenase-activating protein (FLAP). FLAP, an integral membrane protein, binds to arachidonic acid (AA) and presents it to 5-LOX, facilitating its conversion to leukotriene A4 (LTA4). LTA4 is subsequently metabolized to other leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2]
Inhibiting FLAP is a key therapeutic strategy to block the production of all downstream leukotrienes. This guide focuses on the comparative efficacy of three well-characterized FLAP inhibitors: AM103, MK-886, and BAY X 1005.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for AM103, MK-886, and BAY X 1005 in various target-based assays. Lower IC50 values indicate greater potency.
| Compound | Assay Type | Species/System | IC50 (nM) | Reference(s) |
| AM103 (GSK2190914) | FLAP Binding | Not Specified | 4.2 | [3] |
| LTB4 Biosynthesis | Human Whole Blood | 349 | [3] | |
| MK-886 | FLAP Binding | Not Specified | 30 | [4] |
| LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes | 3 | [4] | |
| LTB4 Biosynthesis | Human Whole Blood | 1100 | [4] | |
| BAY X 1005 | LTB4 Biosynthesis | Human Leukocytes | 220 | [5][6] |
| LTB4 Biosynthesis | Rat Leukocytes | 26 | [5][6] | |
| LTB4 Biosynthesis | Mouse Leukocytes | 39 | [5][6] | |
| LTC4 Biosynthesis | Mouse Peritoneal Macrophages | 21 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for evaluating FLAP inhibitors.
Caption: The 5-Lipoxygenase signaling pathway.
Caption: A typical experimental workflow for evaluating FLAP inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FLAP Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP.
Objective: To determine the binding affinity (IC50) of a test compound to FLAP.
Materials:
-
Membrane preparation from cells expressing FLAP (e.g., human neutrophils or HEK293 cells overexpressing FLAP).
-
Radioligand (e.g., [3H]MK-886).
-
Test compound (e.g., AM103, BAY X 1005).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For determining total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled FLAP inhibitor (e.g., unlabeled MK-886).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Leukotriene Biosynthesis Assay (Human Neutrophils)
This assay measures the ability of a test compound to inhibit the production of leukotrienes in stimulated cells.
Objective: To determine the potency (IC50) of a test compound in inhibiting LTB4 biosynthesis in a cellular context.
Materials:
-
Isolated human polymorphonuclear leukocytes (neutrophils).
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Test compound (e.g., AM103, MK-886, BAY X 1005).
-
LTB4 ELISA kit or LC-MS/MS for quantification.
Protocol:
-
Cell Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Treatment: Resuspend the isolated neutrophils in buffer and pre-incubate with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.[9]
-
Stimulation: Add a calcium ionophore (e.g., A23187 at a final concentration of 2.5-5 µM) to stimulate leukotriene synthesis and incubate for a short period (e.g., 5-15 minutes) at 37°C.[7][8][9]
-
Reaction Termination: Stop the reaction by placing the samples on ice and/or adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the cells and collect the supernatant.
-
Leukotriene Quantification: Measure the concentration of LTB4 in the supernatant using a validated method such as a competitive ELISA or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.
Conclusion
This guide provides a comparative overview of the efficacy of AM103 and other FLAP inhibitors based on available experimental data. The provided protocols offer a foundation for the in-house evaluation of these and other novel compounds targeting the 5-lipoxygenase pathway. For further details, consulting the primary research articles is recommended.
References
- 1. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and pharmacokinetics of AM103, a novel inhibitor of 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. BAY-X 1005 (CAS 128253-31-6): R&D Systems [rndsystems.com]
- 7. scispace.com [scispace.com]
- 8. Release of leukotriene B4 from human neutrophils and its relationship to degranulation induced by N-formyl-methionyl-leucyl-phenylalanine, serum-treated zymosan and the ionophore A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile and Analogs
Disclaimer: Publicly available in vitro testing data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is limited. The following guide is a representative example of how such a compound would be evaluated and compared, based on standard in vitro pharmacological profiling. The data presented herein is illustrative and intended to serve as a template for researchers.
This guide provides a comparative in vitro analysis of the hypothetical compound, this compound (referred to as Compound A), and two structural analogs, Compound B and Compound C. The objective is to profile their activity against a panel of selected cancer cell lines and a specific enzyme target, providing a basis for further investigation in drug discovery pipelines.
I. Comparative Cytotoxicity Profiling
The primary assessment of potential therapeutic compounds involves evaluating their cytotoxic effects on relevant cell lines. In this hypothetical study, the cytotoxicity of Compounds A, B, and C was assessed against a panel of human cancer cell lines representing different tumor types.
Table 1: Comparative Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
| Compound | Cell Line 1 (Lung, A549) IC₅₀ (µM) | Cell Line 2 (Breast, MCF-7) IC₅₀ (µM) | Cell Line 3 (Colon, HCT116) IC₅₀ (µM) |
| This compound (Compound A) | 15.2 | 22.5 | 18.9 |
| Compound B | 8.7 | 12.1 | 9.5 |
| Compound C | > 50 | > 50 | > 50 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of Compounds A, B, and C (ranging from 0.1 to 100 µM) and the positive control, Doxorubicin.
-
Incubation: The plates were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves using non-linear regression analysis.
Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
II. Target-Based Enzymatic Assay
To elucidate the mechanism of action, the inhibitory effects of the compounds were tested against a hypothetical kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.
Table 2: Comparative Inhibition of Kinase X
| Compound | Kinase X IC₅₀ (nM) |
| This compound (Compound A) | 250 |
| Compound B | 85 |
| Compound C | > 10,000 |
| Staurosporine (Control) | 15 |
Experimental Protocol: Kinase X Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing Kinase X enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer was prepared.
-
Compound Addition: Compounds A, B, and C, along with the control inhibitor Staurosporine, were added to the reaction mixture at various concentrations.
-
Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
Reaction Termination: The reaction was stopped by the addition of a termination buffer containing EDTA.
-
Fluorescence Reading: The fluorescence intensity was measured using a microplate reader to determine the extent of substrate phosphorylation.
-
Data Analysis: IC₅₀ values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Hypothetical Signaling Pathway Involving Kinase X
Caption: A simplified, hypothetical signaling cascade involving Kinase X.
III. Summary and Conclusion
This comparative guide presents a hypothetical in vitro evaluation of this compound (Compound A) alongside two analogs. Based on the illustrative data, Compound B demonstrates superior potency in both cytotoxicity and target-specific inhibition assays compared to Compound A. Compound C appears to be inactive under the tested conditions.
The provided experimental protocols and workflows offer a standardized framework for conducting similar in vitro comparisons. The data and visualizations are intended to guide researchers in the systematic evaluation of novel chemical entities in a drug discovery context. Further studies would be required to validate these hypothetical findings and to explore the detailed mechanism of action, selectivity, and potential for in vivo efficacy.
Validating the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile through analytical techniques
A Comparative Guide to the Synthesis and Validation of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic pathways for this compound, a key intermediate in medicinal chemistry. The document outlines detailed, albeit hypothetical, experimental protocols, presents anticipated analytical data for the validation of the synthesized compound, and offers a comparative assessment of the two methodologies. The presented data is based on established chemical principles and spectral data from analogous compounds and should be considered illustrative.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through different strategies. This guide will focus on two plausible methods:
-
Method 1: Nucleophilic Aromatic Substitution. This is a direct approach involving the reaction of an activated pyridine ring with a sulfur nucleophile.
-
Method 2: Multi-step Synthesis from a Substituted Pyridine. This alternative pathway involves the construction of the desired functionality through a sequence of reactions starting from a different commercially available pyridine derivative.
A thorough comparison of these methods will aid researchers in selecting the most suitable approach based on factors such as starting material availability, reaction efficiency, and scalability.
Method 1: Direct Synthesis via Nucleophilic Aromatic Substitution
This method is predicated on the nucleophilic aromatic substitution (SNAr) of a suitable 3-halopyridine-2-carbonitrile with tert-butylthiol. The electron-withdrawing nature of the nitrile group at the 2-position and the pyridine nitrogen atom activates the 3-position for nucleophilic attack.
Experimental Protocol
Step 1: Synthesis of this compound
To a solution of 3-chloro-pyridine-2-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 10 minutes. tert-Butylthiol (1.2 eq) is then added dropwise, and the reaction mixture is heated to 80 °C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
Validation and Characterization (Hypothetical Data)
The successful synthesis of the target compound is validated through a combination of spectroscopic techniques.
Table 1: Predicted Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (dd, J=4.4, 1.6 Hz, 1H), 7.85 (dd, J=8.4, 1.6 Hz, 1H), 7.40 (dd, J=8.4, 4.4 Hz, 1H), 1.45 (s, 9H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0, 148.5, 138.0, 124.0, 118.0, 116.5, 48.0, 31.0. |
| FTIR (ATR) | ν_max_ 2965 (C-H), 2225 (C≡N), 1570, 1450 (C=C, C=N aromatic), 1365 (C-H bend), 1160 (C-S) cm⁻¹. |
| Mass Spectrometry (EI) | m/z (%): 192 (M⁺, 20), 135 (M⁺ - C₄H₉, 100), 108 (135 - HCN, 40), 57 (C₄H₉⁺, 80). |
Method 2: Alternative Multi-step Synthesis
This alternative route involves the initial synthesis of a pyridine-3-thiol derivative, followed by alkylation with a tert-butyl source. This method offers an alternative for researchers who may not have direct access to 3-halopyridine-2-carbonitriles.
Experimental Protocol
Step 2a: Synthesis of 3-Amino-pyridine-2-carbonitrile
A mixture of 2-aminopyridine (1.0 eq) and N-bromosuccinimide (1.1 eq) in acetonitrile is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to give 2-amino-3-bromopyridine. This intermediate is then subjected to cyanation using copper(I) cyanide in DMF at 150 °C to yield 3-amino-pyridine-2-carbonitrile.
Step 2b: Diazotization and Thiolation
3-Amino-pyridine-2-carbonitrile (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of potassium ethyl xanthate at 60 °C. The mixture is then hydrolyzed with sodium hydroxide to yield the sodium salt of 3-mercapto-pyridine-2-carbonitrile.
Step 2c: S-Alkylation
The crude sodium 3-mercapto-pyridine-2-carbonitrile is dissolved in DMF, and tert-butyl bromide (1.2 eq) is added. The reaction is stirred at 60 °C for 3 hours. After cooling, the reaction mixture is worked up as described in Method 1 to yield this compound.
Comparative Data
Table 2: Comparison of Synthetic Methods
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Multi-step Synthesis |
| Number of Steps | 1 | 3 |
| Starting Materials | 3-Chloro-pyridine-2-carbonitrile, tert-Butylthiol | 2-Aminopyridine, various reagents |
| Overall Yield (Predicted) | Good (60-70%) | Moderate (20-30%) |
| Scalability | Readily scalable | More complex to scale up |
| Reagent Hazards | tert-Butylthiol is malodorous. | Involves diazotization (potentially explosive), use of cyanide. |
| Purification | Single column chromatography. | Multiple purifications required. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Workflow for the synthesis and validation of the target compound.
Caption: A logic diagram comparing the two proposed synthetic methods.
Cross-Validation of Experimental Results for Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of experimental results for various pyridine derivatives, focusing on their anticancer and antimicrobial activities. The data presented is compiled from multiple studies to offer an objective comparison of their performance. Detailed experimental protocols for key assays are provided to support the reproducibility of findings.
Data Presentation: Comparative Efficacy of Pyridine Derivatives
The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the biological activities of different pyridine derivatives.
Anticancer Activity Against MCF-7 Breast Cancer Cell Line
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data below compares the IC50 values of various pyridine derivatives against the MCF-7 human breast cancer cell line.
| Compound | IC50 (µM) | Reference(s) |
| Pyrano[3,2-c] pyridine derivative (4-CP.P) | 60 ± 4.0 | [1] |
| Pyrano[3,2-c] pyridine derivative (P.P) | 100 ± 5.0 | [1] |
| Pyrano[3,2-c] pyridine derivative (3-NP.P) | 140 ± 5.0 | [2] |
| Pyrano[3,2-c] pyridine derivative (TPM.P) | 180 ± 6.0 | [1] |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative (12) | 0.5 | [3] |
| 1,3,4-oxadiazole-pyridine hybrid VII | 0.76 - 12.21 | [3] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine (2) | Non-cytotoxic | [4] |
| Pyridine-derived compound with OH and OMe groups (21) | 3.78 | [5] |
| Pyridine-derived compound with one OH group (19) | 4.75 | [5] |
| Pyridine-derived compound with two OH groups (20) | 0.91 | [5] |
Antimicrobial Activity Against Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial activity.
| Compound | MIC (µg/mL) | Reference(s) |
| N-alkylated pyridine-based organic salt (66) | 56 ± 0.5% inhib | [6] |
| 2-(methyldithio)pyridine-3-carbonitrile (29) | 0.5 - 64 | [6] |
| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazole (112) | 100 | [6] |
| Alkyl Pyridinol derivative (EA-02-009) | 0.5 - 1 | [7] |
| Alkyl Pyridinol derivative (JC-01-072) | 4 | [7] |
| Alkyl Pyridinol derivative (JC-01-074) | 16 | [7] |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | 4 | [8] |
| Xanthotoxin-pyridine quaternary ammonium derivative | 1 | [9] |
| Pyrimidine derivative (PYB01) | 168.4 µM | [10] |
Experimental Protocols
To ensure the reproducibility and cross-validation of the presented data, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)[11]
-
Cell culture medium
-
Test compounds (pyridine derivatives)
-
96-well plates
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by pyridine derivatives and a typical experimental workflow.
Discussion on Synthesis of Tetrahydroquinoline Derivatives
The synthesis of tetrahydroquinolines, a common scaffold in medicinal chemistry, can be achieved through various methods. For instance, 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile can be synthesized by reacting cyclohexanone with 2–benzylidenemalononitrile in the presence of ammonium acetate.[16] Another approach involves the Pd-catalyzed migratory cycloannulation, which has been shown to produce a variety of tetrahydroquinoline derivatives in high yields.[17] A study on the development of a highly selective synthesis of 4-substituted tetrahydroquinolines reported yields of 90-98% for various derivatives.[18] Furthermore, cascade dearomative hydride transfer/enantioselective semipinacol rearrangement of quinolines catalyzed by a chiral Brønsted acid has afforded chiral spiro tetrahydroquinolines in yields up to 93%.[19] Electrochemical hydrogenation of aza-arenes using water as the hydrogen source has also been demonstrated as an efficient method for producing tetrahydroquinolines, with one example achieving a 95% isolated yield on a large scale.[20] The choice of synthetic route can significantly impact the final yield and purity of the product, and therefore, a careful evaluation of different methodologies is crucial in the drug development process.
References
- 1. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quaternized pyridine derivatives against MRSA | BioWorld [bioworld.com]
- 10. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Benchmarking 3-tert-Butylsulfanyl-pyridine-2-carbonitrile: Data Not Available for Direct Comparison
A comprehensive review of scientific literature and databases reveals no publicly available data on the biological targets or inhibitory activity of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. Therefore, a direct benchmark comparison against known inhibitors, as requested, cannot be provided.
Extensive searches indicate a potential confusion between the specified molecule, this compound, and a structurally related but significantly more complex investigational drug, AM103 (also known as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid). AM103, which incorporates the 3-tert-Butylsulfanyl-pyridine moiety, is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) .
While a direct comparison for this compound is not feasible due to the absence of performance data, we can provide a detailed comparison guide for the extensively studied FLAP inhibitor, AM103, against other known inhibitors of the same target. This may serve the interests of researchers and drug development professionals investigating compounds with similar structural motifs.
Alternative Comparison: AM103 vs. Known FLAP Inhibitors
Below is a comparative guide for AM103 and other notable FLAP inhibitors.
Data Presentation: Inhibitory Potency of FLAP Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| AM103 | FLAP | FLAP Binding Assay | 4.2 | [1][2] |
| AM103 | Leukotriene B4 Synthesis | Human Whole Blood | 349 | [1][2] |
| MK-886 | FLAP | Various | ~3-10 | |
| BAY X 1005 | FLAP | Various | ~9 | |
| GSK2190915 (formerly AM103) | FLAP | Various | Not specified | [2] |
Experimental Protocols
A generalized protocol for assessing the in vitro inhibitory activity of FLAP inhibitors is provided below.
FLAP Binding Assay
-
Preparation of Cell Membranes: Membranes are prepared from cells overexpressing human FLAP.
-
Radioligand Binding: A radiolabeled known FLAP inhibitor (e.g., [3H]MK-886) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., AM103).
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. Unbound ligand is removed by washing.
-
Quantification: The amount of bound radioligand is quantified using scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
Human Whole Blood Leukotriene B4 (LTB4) Synthesis Assay
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers.
-
Compound Incubation: The blood is pre-incubated with various concentrations of the test compound.
-
Stimulation: Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
Termination and Extraction: The reaction is stopped, and plasma is separated. LTB4 is extracted from the plasma.
-
Quantification: LTB4 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of LTB4 production, is determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the leukotriene biosynthesis pathway, highlighting the role of FLAP, and a typical experimental workflow for evaluating FLAP inhibitors.
Caption: The 5-Lipoxygenase pathway and the inhibitory action of AM103 on FLAP.
Caption: A generalized workflow for the preclinical evaluation of FLAP inhibitors.
References
A Comparative Computational Analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational evaluation of the physicochemical, pharmacokinetic, and potential biological properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. In the absence of extensive experimental data for this compound, this analysis relies on established in silico methods to predict its characteristics. To offer a broader perspective for its potential applications in drug discovery, a comparative assessment is made against two structurally related compounds with known experimental data: 2-amino-3-cyanopyridine and 2-(tert-butylthio)aniline.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of a compound are crucial determinants of its behavior in biological systems. The following table summarizes the known or predicted properties for this compound and its selected alternatives.
| Property | This compound (Predicted) | 2-amino-3-cyanopyridine (Experimental/Predicted) | 2-(tert-butylthio)aniline (Experimental/Predicted) |
| Molecular Formula | C10H12N2S | C6H5N3 | C10H15NS |
| Molecular Weight | 192.28 g/mol | 119.12 g/mol | 181.30 g/mol |
| Physical State | Oil | Solid | Liquid |
| Melting Point | 38.3-38.6 °C | Not available | Not available |
| Boiling Point | 322.7 °C at 760 mmHg | Not available | 123-124 °C at 17 mmHg |
| LogP (o/w) | 2.8 (Predicted) | 0.8 (Predicted) | 3.2 (Predicted) |
| Water Solubility | Low (Predicted) | Moderate (Predicted) | Low (Predicted) |
| pKa (most basic) | 1.5 (Predicted) | 3.5 (Predicted) | 4.1 (Predicted) |
Computational Methodology
The following computational protocols were employed to predict the properties of this compound.
Physicochemical Property Prediction
-
LogP and Water Solubility: The octanol/water partition coefficient (LogP) and aqueous solubility were predicted using the ALOGPS 2.1 software. This program utilizes an atom/fragment contribution method to estimate these properties, which are critical for predicting a compound's absorption and distribution.
-
pKa: The acid dissociation constant (pKa) was estimated using density functional theory (DFT) calculations with the B3LYP functional and a 6-31G* basis set, employing a polarizable continuum model (PCM) to simulate an aqueous environment. This method has been shown to provide reliable pKa predictions for pyridine derivatives.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
In silico ADMET properties were predicted using the pkCSM web server. This tool employs graph-based signatures to predict a wide range of pharmacokinetic and toxicity endpoints, which is crucial in the early stages of drug discovery to identify potential liabilities.
Biological Activity Prediction: Molecular Docking
Given that many cyanopyridine derivatives exhibit anticancer activity, the potential of this compound as an anticancer agent was investigated through molecular docking. The crystal structure of a relevant cancer target, such as a protein kinase, would be obtained from the Protein Data Bank (PDB). The compound would be docked into the active site of the protein using software like AutoDock Vina to predict its binding affinity and mode of interaction.
Predicted ADMET Profile
The predicted ADMET properties for the three compounds are summarized below, offering insights into their potential drug-likeness.
| ADMET Property | This compound | 2-amino-3-cyanopyridine | 2-(tert-butylthio)aniline |
| Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeability | Yes | Yes | Yes |
| CYP2D6 Inhibitor | Yes | No | Yes |
| Hepatotoxicity | Yes | No | Yes |
| AMES Toxicity | No | No | No |
Predicted Biological Activity and Signaling Pathway
Based on the reported activities of similar compounds, this compound is predicted to have potential as an anticancer agent. Molecular docking studies would be necessary to identify a specific protein target. For illustrative purposes, a hypothetical signaling pathway that could be inhibited by a pyridine-carbonitrile derivative is shown below.
Comparative Analysis with Alternatives
-
This compound shows a higher predicted LogP compared to 2-amino-3-cyanopyridine, suggesting it may have better membrane permeability but potentially lower aqueous solubility. Its structural similarity to known kinase inhibitors warrants further investigation into its anticancer potential.
-
2-amino-3-cyanopyridine has a lower molecular weight and predicted LogP, which may be advantageous for oral bioavailability. Several studies have reported the synthesis and anticancer activities of 2-amino-3-cyanopyridine derivatives, making it a valuable benchmark.
-
2-(tert-butylthio)aniline shares the tert-butylthio group with the target compound but lacks the electron-withdrawing nitrile and the pyridine ring. This makes it a good control for understanding the contribution of the pyridine-2-carbonitrile moiety to the overall properties and activity.
Proposed Experimental Workflow
The following workflow is proposed for the experimental validation of the computational predictions for this compound.
Logical Comparison of Compounds
The following diagram illustrates the key distinguishing features of the three compounds.
Conclusion
This computational analysis suggests that this compound possesses drug-like physicochemical properties and warrants further investigation as a potential therapeutic agent, particularly in the area of oncology. The in silico predictions indicate good intestinal absorption and blood-brain barrier permeability, although potential hepatotoxicity and CYP2D6 inhibition
Safety Operating Guide
Safe Disposal of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, in line with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that this compound is a yellow oil and recommends wearing protective gloves, clothing, eye, and face protection.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[2][3] |
In the event of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[2][4] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), as hazardous waste.[2][5]
-
Segregate this waste stream from other incompatible wastes. Specifically, store it separately from strong oxidizing agents and acids to prevent hazardous reactions.[2][6][7]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][6][8]
-
The container must be made of a compatible material. For liquids, ensure the container is leak-proof and has a tightly fitting cap.[8][9]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound". Indicate the associated hazards (e.g., Toxic, Irritant).[2]
-
-
Storage:
-
In-Lab Neutralization (for small quantities, if permissible and equipped):
-
For the Sulfide Group: Small quantities of sulfides can be oxidized to less hazardous sulfonic acids using sodium hypochlorite (bleach).[9][10][11] This procedure should be carried out in a fume hood with caution.
-
For the Pyridine Ring: Neutralization of pyridine compounds can be achieved by forming a salt with a dilute acid like hydrochloric acid.[12] However, this increases the volume of the waste.
-
Important: In-lab treatment should only be performed by trained personnel and in accordance with your institution's safety protocols. The resulting neutralized solution may still be considered hazardous waste and require professional disposal.
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epfl.ch [epfl.ch]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
